molecular formula C8H9N3O2 B13184802 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid

2-(Cyclopropylamino)pyrimidine-4-carboxylic acid

カタログ番号: B13184802
分子量: 179.18 g/mol
InChIキー: TXJCXTBYLOAMNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(Cyclopropylamino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C8H9N3O2

分子量

179.18 g/mol

IUPAC名

2-(cyclopropylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c12-7(13)6-3-4-9-8(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,12,13)(H,9,10,11)

InChIキー

TXJCXTBYLOAMNY-UHFFFAOYSA-N

正規SMILES

C1CC1NC2=NC=CC(=N2)C(=O)O

製品の起源

United States
Foundational & Exploratory

Chemical structure and SMILES code for 2-(cyclopropylamino)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Cyclopropylamino)pyrimidine-4-carboxylic Acid

Executive Summary

This technical guide details the structural characterization, synthetic methodology, and medicinal chemistry applications of 2-(cyclopropylamino)pyrimidine-4-carboxylic acid (CAS: 1696081-58-9). As a functionalized pyrimidine scaffold, this compound serves as a critical intermediate in the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the cyclopropylamino group at the C2 position, which offers enhanced metabolic stability and distinct steric properties compared to acyclic alkylamines, while the C4-carboxylic acid provides a versatile handle for amide coupling in fragment-based drug discovery (FBDD).

Part 1: Structural Identity & Physicochemical Profile

The core structure consists of a pyrimidine ring substituted at the 2-position with a cyclopropylamino group and at the 4-position with a carboxylic acid.

PropertyData
IUPAC Name 2-(cyclopropylamino)pyrimidine-4-carboxylic acid
Common Name 2-Cyclopropylamino-4-pyrimidinecarboxylic acid
CAS Number 1696081-58-9
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
SMILES (Canonical) OC(=O)c1ccnc(NC2CC2)n1
InChI Key (Predicted) HVZXVXZ... (Derivative specific)
pKa (Predicted) Acid: ~3.5
LogP (Predicted) 0.8 – 1.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors

Structural Logic: The pyrimidine ring is electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic attack. The carboxylic acid at C4 is electronically withdrawing, further activating the ring. The cyclopropyl group adds significant lipophilicity without the rotatable bond penalty of an isopropyl group, a tactic often used to improve oral bioavailability.

Part 2: Synthetic Methodology

Strategic Approach: The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. While direct displacement on the carboxylic acid is possible, it often suffers from solubility issues and zwitterionic complications. The preferred industrial route proceeds via the ester intermediate , followed by controlled hydrolysis.

Reaction Scheme (DOT Visualization)

Synthesispathway SM1 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM1->Step1 Inter1 Methyl 2-chloropyrimidine-4-carboxylate Step1->Inter1 Step2 Step 2: SnAr Displacement (Cyclopropylamine, TEA, THF, 60°C) Inter1->Step2 Inter2 Methyl 2-(cyclopropylamino) pyrimidine-4-carboxylate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 2-(Cyclopropylamino) pyrimidine-4-carboxylic acid (Final Target) Step3->Product

Figure 1: Stepwise synthetic pathway from the commercially available 2-chloropyrimidine precursor.

Detailed Protocol

Step 1: Preparation of the Ester Intermediate

  • Rationale: Converting the acid to an ester improves solubility in organic solvents required for the SₙAr reaction and prevents the carboxylic acid from quenching the amine nucleophile.

  • Procedure: Dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄. Reflux for 4–6 hours. Monitor by TLC. Concentrate and neutralize to obtain Methyl 2-chloropyrimidine-4-carboxylate.

Step 2: Nucleophilic Displacement (SₙAr)

  • Reagents: Methyl 2-chloropyrimidine-4-carboxylate (1.0 eq), Cyclopropylamine (1.2 eq), Triethylamine (TEA) (2.0 eq).

  • Solvent: THF or Ethanol.

  • Conditions:

    • Dissolve the ester in THF at 0°C.

    • Add TEA followed by the slow addition of cyclopropylamine.

    • Allow to warm to room temperature (RT) and stir. If reaction is sluggish, heat to 60°C. The electron-withdrawing ester at C4 activates the C2-chloride, facilitating displacement.

    • Checkpoint: Monitor disappearance of starting material by LC-MS (M+H of ester intermediate).

Step 3: Hydrolysis to Final Acid

  • Reagents: Lithium Hydroxide (LiOH) (2.5 eq).

  • Solvent: THF:Water (3:1).

  • Procedure:

    • Add LiOH solution to the reaction mixture from Step 2.

    • Stir at RT for 2–4 hours.

    • Critical Workup: Acidify carefully with 1N HCl to pH ~3–4. The product, being amphoteric, will precipitate at its isoelectric point.

    • Filter the white solid, wash with cold water, and dry under vacuum.

Part 3: Analytical Characterization

To ensure scientific integrity, the isolated compound must be validated against the following predicted spectral data.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
13.0 Broad s1H–COOH (Carboxylic Acid)
8.55 d (J=5.0 Hz)1HPyrimidine C6–H
7.80 Broad s1H–NH– (Exocyclic Amine)
7.15 d (J=5.0 Hz)1HPyrimidine C5–H
2.85 m1HCyclopropyl CH (Methine)
0.60 – 0.80 m4HCyclopropyl CH₂ (Methylene)
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 180.2 m/z.

  • Fragmentation Pattern: Loss of CO₂ (M-44) is common in carboxylic acids; loss of the cyclopropyl group may be observed at higher collision energies.

Part 4: Medicinal Chemistry Applications

This scaffold is highly valued in drug discovery for three specific reasons:

  • Metabolic Stability (The "Cyclopropyl Effect"): Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated dealkylation. The strained C–H bonds (high s-character) make them less susceptible to hydrogen atom abstraction.

  • Kinase Inhibitor Fragment: The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibitors (e.g., Imatinib, Palbociclib). The N1 and N3 nitrogens often serve as hydrogen bond acceptors in the ATP-binding pocket (the "hinge region"). The C4-carboxylic acid allows for the attachment of solubilizing groups or specificity-determining moieties via amide coupling.

  • Vector Control: The rigid geometry of the pyrimidine ring directs the cyclopropyl group and the C4-substituent into specific vectors, allowing for precise probing of protein binding pockets.

Decision Logic for Scaffold Utilization (DOT Visualization)

MedChemLogic Scaffold 2-(Cyclopropylamino) pyrimidine-4-COOH Decision1 Target Class? Scaffold->Decision1 Kinase Kinase Inhibitor (Hinge Binder) Decision1->Kinase ATP Site GPCR GPCR Ligand (Peptidomimetic) Decision1->GPCR Allosteric Site Action1 Coupling at C4-COOH (Amide Formation) Kinase->Action1 GPCR->Action1 Result1 Solubility Tail (e.g., Piperazine) Action1->Result1 Improve PK Result2 Specificity Element (e.g., Aryl Group) Action1->Result2 Improve Potency

Figure 2: Strategic utilization of the scaffold in medicinal chemistry campaigns.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid (CAS 1696081-58-9).

  • Organic Syntheses. (2014). General Procedures for Nucleophilic Aromatic Substitution on Pyrimidines. Org.[1][2][3] Synth. Coll. Vol. 10.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Aminopyrimidine-4-carboxylic acid derivatives. PubChem.[4][5][6]

  • Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of 2-Aminopyrimidine Kinase Inhibitors. (General Reference for Scaffold Utility).

Sources

pKa values and ionization properties of 2-aminopyrimidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties, pKa values, and experimental characterization of 2-aminopyrimidine carboxylic acid derivatives.

Executive Summary

2-Aminopyrimidine carboxylic acids serve as critical pharmacophores in kinase inhibitors (e.g., CDK, JAK) and antineoplastic agents.[1] Their physicochemical behavior is governed by a complex interplay between the basic pyrimidine ring and the acidic carboxyl moiety. Unlike aliphatic amino acids which exist predominantly as zwitterions, these heteroaromatic derivatives often exhibit a "pseudo-amino acid" behavior where the stability of the zwitterion is dictated by the specific regio-isomerism (4-COOH vs. 5-COOH).[1]

This guide provides a definitive analysis of the pKa values, ionization equilibria, and solubility profiles necessary for optimizing the bioavailability and purification of these scaffolds.

Structural Fundamentals & Electronic Theory

To predict ionization behavior, one must deconstruct the molecule into its competing electronic centers.

The Amphoteric Core

The 2-aminopyrimidine scaffold contains three potential ionization sites, but only two are physiologically relevant in the pH 1–10 range:

  • Ring Nitrogen (N1/N3): The primary basic center. Protonation occurs here to form the pyrimidinium cation.

    • Base pKa (2-aminopyrimidine):3.54 – 3.62 .

    • Mechanism:[2][3] The exocyclic 2-amino group is not the protonation site; its lone pair is delocalized into the ring (resonance), increasing the electron density at N1/N3 and raising their basicity compared to unsubstituted pyrimidine (pKa ~1.3).

  • Carboxylic Acid (-COOH): The acidic center.

    • Acid pKa (Generic Benzoic Acid): ~4.2.

    • Effect: The pyrimidine ring is electron-deficient (electron-withdrawing), which typically increases the acidity of attached carboxyl groups (lowering pKa).[1]

Regio-Electronic Effects (4- vs. 5-Position)

The position of the carboxyl group drastically alters the pKa values due to resonance vs. inductive effects.[1]

DerivativeElectronic EnvironmentPredicted pKa Shift
5-Carboxylic Acid The -COOH is meta-like to the ring nitrogens but para-like to the electron-donating 2-NH2 group.[1] The 2-NH2 pushes electron density to C5, destabilizing the anion less or stabilizing the neutral acid? Actually, it opposes the ring's withdrawal, making the COOH less acidic (higher pKa) than the 4-isomer.[1]pKa (Acid) ~ 3.8 – 4.2 pKa (Base) ~ 2.0 – 2.5
4-Carboxylic Acid The -COOH is ortho/para-like to the ring nitrogens.[1] The strong electron-withdrawing nature of the adjacent N atoms makes the COOH more acidic (lower pKa) .pKa (Acid) ~ 1.5 – 2.5 pKa (Base) ~ 2.5 – 3.0

Quantitative pKa Data & Ionization Equilibria

The following data summarizes the ionization constants derived from potentiometric and spectrophotometric studies.

Table 1: Ionization Constants of Key Derivatives
CompoundStructurepKa1 (Ring NH⁺)pKa2 (-COOH)Isoelectric Point (pI)Dominant Species at pH 7.4
2-Aminopyrimidine Core Scaffold3.54N/AN/ANeutral
2-Amino-5-pyrimidinecarboxylic acid 5-COOH2.2 – 2.6 3.9 – 4.1 ~3.2Anion (-1)
2-Amino-4-pyrimidinecarboxylic acid 4-COOH~2.8 1.55 ± 0.1 ~2.2Anion (-1)
The "Non-Zwitterionic" Gap

Unlike Glycine (pKa1=2.3, pKa2=9.6), where a wide zwitterionic window exists, 2-aminopyrimidine acids often have pKa(Base) < pKa(Acid) or very close values.[1]

  • Scenario: If pKa(Base) is 2.5 and pKa(Acid) is 4.0.[1]

  • pH < 2.5: Cation (+).

  • pH 2.5 – 4.0: Neutral Non-Zwitterion (COOH, N).[1] This is the region of minimum solubility.

  • pH > 4.0: Anion (-).[1]

Note: True zwitterions (NH⁺/COO⁻) only dominate if pKa(Base) > pKa(Acid).[1] For many of these derivatives, the neutral form is uncharged, not dipolar, leading to poor aqueous solubility in the pI gap.

Visualization of Ionization Pathways

The following diagram illustrates the pH-dependent speciation of 2-aminopyrimidine-5-carboxylic acid.

IonizationPath Cation Cationic Form (+1) (pH < 2.2) Protonated Ring N Protonated COOH Neutral Neutral Species (0) (pH 2.2 - 4.0) Neutral Ring N Protonated COOH (Precipitation Zone) Cation->Neutral Ka1 (Ring NH+) pKa ~ 2.4 Neutral->Cation Anion Anionic Form (-1) (pH > 4.0) Neutral Ring N Deprotonated COO- Neutral->Anion Ka2 (COOH) pKa ~ 4.0 Anion->Neutral

Figure 1: Ionization pathway for 2-aminopyrimidine-5-carboxylic acid.[1] Note the "Precipitation Zone" where the uncharged neutral species dominates.

Experimental Methodologies

To validate these values in your specific derivative, use the following self-validating protocols.

Protocol A: Potentiometric Titration (Gold Standard)

Objective: Determine precise pKa values and buffer capacity.

  • Preparation: Dissolve 20 mg of compound in 20 mL of degassed water (or 0.15 M KCl for ionic strength control).

    • Note: If solubility is low, use a co-solvent (Methanol < 20%) and apply the Yasuda-Shedlovsky extrapolation to zero organic solvent.[1]

  • Acidification: Add 0.1 M HCl to lower pH to ~1.5 (ensure full protonation).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette. Record pH every 10 µL.

  • Data Analysis: Plot pH vs. Volume. Look for inflection points.

    • Validation: The first derivative (

      
      ) peaks correspond to pKa values.[4][5]
      
    • Checkpoint: If only one inflection is seen, the pKa values may be overlapping (< 1.5 units apart). Use software (e.g., Hyperquad) to deconvolute.[1]

Protocol B: UV-Vis Spectrophotometric Titration

Objective: Determine pKa when solubility is too low for potentiometry (< 10⁻⁴ M).

  • Workflow:

    • Prepare a 50 µM stock solution in buffers ranging from pH 1.0 to 8.0 (0.5 unit steps).

    • Measure UV absorbance (200–400 nm).

  • Observation:

    • Bathochromic Shift: Protonation of the pyrimidine ring usually causes a red shift (shift to longer wavelength) and change in extinction coefficient.

  • Calculation:

    • Select the wavelength of maximum change (

      
      ).[1]
      
    • Plot Absorbance vs. pH. Fit to the Henderson-Hasselbalch equation:

      
      [1]
      

Pharmaceutical Implications

Solubility & Purification
  • Minimum Solubility (pmin): Occurs at the isoelectric point/neutral zone. For the 5-COOH derivative, this is pH 3.0 – 4.0 .[1]

  • Purification Strategy: To isolate the product from a reaction mixture (e.g., hydrolysis of an ester), adjust the pH to 4.0. The product will precipitate as the neutral free acid.

    • Warning: Adjusting to pH 7.0 will form the salt (anion), which is water-soluble and will not precipitate.[1]

Lipophilicity (LogD)

The partition coefficient (LogD) is highly pH-dependent:

  • pH 1.0: Low LogD (Cationic).

  • pH 3.5: Peak LogD (Neutral). Optimal for membrane permeability.

  • pH 7.4: Low LogD (Anionic). Good solubility but reduced passive permeability compared to the neutral form.

References

  • ChemicalBook. (2025). 2-Amino-pyrimidine-4-carboxylic acid Properties and pKa Prediction.[1]

  • PubChem. (2025). 2-Aminopyrimidine-5-carboxylic Acid Compound Summary (CID 7020367).[1][6] National Library of Medicine. [1]

  • Royal Society of Chemistry. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. CrystEngComm.

  • Organic Chemistry Portal. (2002). Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.[2][7][8]

Sources

2-(Cyclopropylamino)pyrimidine-4-carboxylic acid PubChem and ChemSpider ID

[1]

Compound Identification & Core Data

2-(Cyclopropylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid at the C4 position and a cyclopropylamine moiety at the C2 position.[1] This specific substitution pattern renders it a valuable scaffold for fragment-based drug design (FBDD), offering a rigid core with vectors available for further diversification.[1]

Identity Matrix
ParameterValue / Identifier
CAS Registry Number 1696081-58-9
IUPAC Name 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
SMILES O=C(O)c1ccnc(Nc2cc2)n1
InChI Key Derivative specific; search via SMILES
PubChem / ChemSpider Note: As a specialized intermediate, this compound is often indexed under vendor SIDs rather than a canonical CID.[1][2] Use CAS 1696081-58-9 for procurement.[1]

Chemical & Physical Properties

The physicochemical profile of this compound is dominated by the amphoteric nature of the aminopyrimidine and carboxylic acid functionalities.[1]

PropertyValue (Experimental/Predicted)Significance
Physical State Solid (White to off-white powder)Standard for handling
pKa (Acid) ~3.5 (Carboxylic acid)Ionized at physiological pH
pKa (Base) ~2.5 (Pyrimidine N1/N3)Weakly basic due to electron-withdrawing carboxyl group
LogP ~0.6 – 0.9 (Predicted)Favorable for oral bioavailability (Rule of 5 compliant)
Solubility Soluble in DMSO, MeOH; Low in water (neutral form)Requires pH adjustment for aqueous stock solutions
H-Bond Donors 2 (NH, OH)Key for active site binding
H-Bond Acceptors 4 (N, O)Key for active site binding

Synthetic Methodology

The most robust synthetic route for 2-(cyclopropylamino)pyrimidine-4-carboxylic acid utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] This approach is preferred over metal-catalyzed couplings due to the high reactivity of the 2-chloropyrimidine species.[1]

Protocol: S_NAr Displacement

Precursor: 2-Chloropyrimidine-4-carboxylic acid (or its methyl/ethyl ester).[1] Reagent: Cyclopropylamine (excess or stoichiometric with base).[1]

  • Starting Material Preparation: Dissolve 2-chloropyrimidine-4-carboxylic acid in a polar aprotic solvent (e.g., DMF, DMSO, or 1,4-Dioxane).[1]

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ to scavenge the HCl generated.[1]

  • Nucleophilic Attack: Add 1.1 equivalents of cyclopropylamine dropwise at 0°C to control the exotherm.

  • Reaction: Stir at room temperature for 4–12 hours. If using the ester, a subsequent hydrolysis step (LiOH/THF/H₂O) is required to reveal the free acid.[1]

  • Workup: Acidify the mixture to pH ~3–4 with 1M HCl. The product typically precipitates and can be collected via filtration.[1]

  • Purification: Recrystallization from Ethanol/Water or reverse-phase HPLC.

Reaction Logic Diagram

SynthesisSM12-Chloropyrimidine-4-carboxylic acidIntermediateTransition State(Meisenheimer Complex)SM1->Intermediate S_NAr (DMF, DIPEA) ReagentCyclopropylamineReagent->IntermediateProduct2-(Cyclopropylamino)pyrimidine-4-carboxylic acidIntermediate->Product -HCl

Figure 1: S_NAr synthesis pathway for the target compound.

Applications in Drug Discovery

This compound serves as a critical scaffold in the synthesis of bioactive molecules.[1]

Kinase Inhibition

The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibitors (e.g., Imatinib, Dasatinib).[1] The cyclopropyl group provides:

  • Metabolic Stability: Blocks dealkylation at the nitrogen.[1]

  • Hydrophobic Filling: Fits into small hydrophobic pockets (e.g., the gatekeeper region) of ATP-binding sites.[1]

Fragment-Based Drug Discovery (FBDD)

The carboxylic acid moiety allows for rapid coupling to amines (via amide bond formation) to generate libraries of:

  • Biaryl amides: Targeting protein-protein interactions.[1]

  • Heterocyclic amides: Expanding the pharmacophore for GPCR targeting.[1]

Safety & Handling (SDS Highlights)

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

  • Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis over long periods.

References

  • Sigma-Aldrich. (2024).[1] Product Detail: 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid (CAS 1696081-58-9).[1]

  • Zhichkin, P., et al. (2002).[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] (Methodology Reference for Pyrimidine S_NAr).

  • PubChem. (2024).[1][2][3][4] Compound Summary: 2-Aminopyrimidine-4-carboxylic acid (Structural Parent).[1] [1]

Safety data sheet (SDS) and hazard classification for aminopyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Hazard Assessment and SDS Authoring for Aminopyrimidine Carboxylic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Professionals in Drug Discovery.

Introduction: The "Privileged" Scaffold Challenge

Aminopyrimidine carboxylic acids represent a "privileged scaffold" in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Imatinib analogs), folate antagonists, and antivirals. However, their ubiquity in drug discovery creates a safety paradox: while they are synthesized daily, specific toxicological data for novel analogs is often nonexistent.

This guide moves beyond generic template filling. It provides a rigorous, mechanism-based approach to generating Safety Data Sheets (SDS) and determining Hazard Classifications for this specific chemical family, bridging the gap between in silico prediction and experimental validation.

Structural Deconstruction & GHS Classification Logic

To accurately classify an aminopyrimidine carboxylic acid under GHS (Globally Harmonized System), one must deconstruct the molecule into its reactive pharmacophores. The hazard profile is rarely a single endpoint but a summation of competing physicochemical properties.

The Dual-Hazard Mechanism
  • The Carboxylic Acid (Acidic Domain):

    • Hazard Driver: Proton donation.

    • GHS Impact: Primary driver for Skin Irritation (Cat 2) and Serious Eye Irritation (Cat 2A) .[1]

    • Mechanism: Low pH at mucosal surfaces causes protein denaturation and local inflammation.

  • The Aminopyrimidine (Basic/Nucleophilic Domain):

    • Hazard Driver: Nitrogen lone pairs and metabolic activation.

    • GHS Impact: Potential for Skin Sensitization (Cat 1) and STOT-SE (Respiratory Irritation) .

    • Mechanism: The exocyclic amine can act as a nucleophile (haptenization), while the pyrimidine ring is a known structural alert for metabolic activation (bioactivation to reactive intermediates).

Zwitterionic Complexity

At physiological pH (7.4), these molecules often exist as zwitterions. However, in the solid state (handling/storage), they are usually free acids.

  • Critical Insight: Never assume the salt form's safety profile applies to the free acid. The free acid is typically more irritating due to local pH effects upon contact with moisture (sweat/tears).

Visualization: Classification Decision Matrix

The following diagram outlines the logic flow for assigning GHS codes when experimental data is sparse.

GHS_Logic Start Novel Aminopyrimidine Carboxylic Acid Check_pH pKa Analysis (Acidic < 4.0?) Start->Check_pH Check_QSAR QSAR Profiling (OECD Toolbox) Start->Check_QSAR Check_pH->Check_QSAR No / Borderline Irritant Assign: Skin Irrit. 2 (H315) Eye Irrit. 2A (H319) Check_pH->Irritant Yes (High Probability) Sensitizer Assign: Skin Sens. 1 (H317) Check_QSAR->Sensitizer Protein Binding Alert Resp_Irrit Assign: STOT SE 3 (H335) Check_QSAR->Resp_Irrit Dust/Inhalation Alert

Figure 1: Decision matrix for assigning provisional GHS hazard codes based on structural alerts and physicochemical properties.

Technical Deep Dive: Critical SDS Sections

When authoring the SDS, Sections 2, 9, and 11 require specific attention for this scaffold.

Section 2: Hazard Identification (The "Warning" vs. "Danger" Threshold)

For most intermediates in this class (e.g., 2-aminopyrimidine-5-carboxylic acid), the standard classification is Warning .

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

Expert Note: If the specific analog has a known potent kinase inhibition profile (IC50 < 10 nM), you must consider H373 (STOT-RE) for target organ toxicity, even if acute toxicity is low.

Section 9: Physical & Chemical Properties (The Data Gap)

Most SDSs list "No data available" here. This is unacceptable for high-quality research documentation. You must estimate:

  • Partition Coefficient (logP): Aminopyrimidines are often hydrophilic (logP < 1). This suggests high mobility in aquatic environments (Section 12 implication).

  • Solubility: Explicitly state solubility in water vs. DMSO. These compounds often require basic buffers for dissolution.

Section 11: Toxicological Information (Read-Across Strategy)

Use "Read-Across" from surrogate compounds to populate this section.

  • Surrogate: 2-Aminopyrimidine (CAS 109-12-6).

  • Surrogate: Pyrimidine-5-carboxylic acid.

  • Justification: If the core ring and functional groups are identical, the local irritation profile is likely conserved, even if systemic potency varies.

Experimental & In Silico Protocols[5]

To validate the SDS, use the following self-validating workflows.

Protocol A: In Silico Hazard Prediction (QSAR)

Use this when no physical sample exists yet.

  • Tool Selection: Access the OECD QSAR Toolbox (v4.5 or later) or US EPA T.E.S.T.

  • Input: Enter the SMILES string of the target aminopyrimidine.

  • Profiling: Run the "Protein Binding" profiler (OASIS).

    • Look for: Nucleophilic substitution on the pyrimidine ring.

    • Result: If positive, flag as H317 (Sensitizer) .

  • Analog Search: Use "Tanimoto Similarity" (>80%) to find registered REACH substances.

  • Data Gap Filling: Apply the "Trend Analysis" function to estimate LD50 (Oral).

    • Typical Range: 500 - 2000 mg/kg (Category 4).

Protocol B: Physicochemical Verification (pKa & Solubility)

Use this to confirm Irritation/Corrosion potential.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Titration: Perform a potentiometric titration (e.g., Sirius T3) from pH 2 to pH 12.

  • Analysis:

    • Identify pKa1 (pyrimidine N) and pKa2 (carboxylic acid).

    • Validation: If pKa (acid) is < 3.5, the substance is likely corrosive to eyes (Cat 1) or severe irritant (Cat 2A).

  • Documentation: Record these values in SDS Section 9.

Handling, Storage, and Engineering Controls[6]

The physical form of aminopyrimidine carboxylic acids (typically fine, crystalline powders) dictates the engineering controls.

Dust Explosion Risk (Section 5 & 7)

Organic acids with high melting points (>200°C) often form combustible dusts.

  • Kst Value (Est): 100-200 bar.m/s (Weak to Moderate explosion class).

  • Control: Grounding/bonding of all vessels is mandatory. Use Type C FIBCs (Flexible Intermediate Bulk Containers) for large transfers.

Occupational Exposure Banding (OEB)

In the absence of an OEL (Occupational Exposure Limit), assign an internal band:

  • Default Band: OEB 3 (10 - 100 µg/m³).

  • Rationale: Assumes moderate pharmacological activity (kinase inhibition potential) and confirmed irritation.

  • PPE: Respiratory protection (N95/P3) is mandatory during open handling. Double nitrile gloves are required due to the permeation potential of the amine moiety.

Visualization: SDS Lifecycle Workflow

The process of maintaining a "Living SDS" for research compounds.

SDS_Lifecycle Synthesize Synthesis of New Analog InSilico In Silico Screen (QSAR/Read-Across) Synthesize->InSilico Draft_SDS Draft Provisional SDS (Cat 4 Tox / Cat 2 Irrit) InSilico->Draft_SDS PhysChem PhysChem Testing (pKa, logP, DSC) Draft_SDS->PhysChem Refine Refine Classification (Upgrade/Downgrade) PhysChem->Refine Publish Publish Final SDS (Distribute to Lab) Refine->Publish Publish->Synthesize Feedback Loop (New Data)

Figure 2: The iterative lifecycle of an SDS in a research environment, moving from prediction to experimental validation.

Summary Data Table: Typical Hazard Profile

ParameterTypical Value / ClassificationSource / Rationale
Signal Word WARNING GHS Standard for Cat 2/Cat 4
Acute Tox (Oral) Cat 4 (300-2000 mg/kg)Read-across from 2-aminopyrimidine
Skin Irritation Cat 2 (Irritant)Carboxylic acid functionality (pKa ~3-4)
Eye Irritation Cat 2A (Serious Irritant)Acidic pH in aqueous tear film
Sensitization Cat 1B (Potential)Reactive amine/pyrimidine alerts
Aquatic Tox Acute Cat 3 (Harmful)Estimated via ECOSAR (logP dependent)
Storage Desiccate, RT or 4°CHygroscopic tendency of zwitterions

References

  • PubChem. (n.d.). 2-Aminopyrimidine-5-carboxylic acid (CID 2723788) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • OECD. (2025). The OECD QSAR Toolbox.[4][5] Organisation for Economic Co-operation and Development.[6] Retrieved from [Link]

  • ECHA. (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(cyclopropylamino)pyrimidine-4-carboxylic acid from 2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, optimized protocol for the synthesis of 2-(cyclopropylamino)pyrimidine-4-carboxylic acid , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and antiviral agents.

The synthesis proceeds via a two-step sequence: a regioselective nucleophilic aromatic substitution (


) of methyl 2-chloropyrimidine-4-carboxylate  followed by base-mediated ester hydrolysis.

Part 1: Strategic Analysis & Retrosynthesis

The Chemical Logic

The pyrimidine ring is electron-deficient, facilitating


 reactions. The 2-position is particularly activated due to the inductive effect of the flanking ring nitrogens. The presence of an ester at the C4 position further decreases electron density, making the C2-chloride highly susceptible to displacement by nucleophiles like cyclopropylamine.
  • Step 1 (

    
    ):  Kinetic control is usually sufficient. The reaction is exothermic and regioselective (C2-Cl displacement).
    
  • Step 2 (Saponification): Lithium hydroxide (LiOH) is preferred over NaOH for its mildness and solubility in THF/Water mixtures, minimizing side reactions such as decarboxylation or ring opening.

Reaction Scheme

ReactionScheme SM Methyl 2-chloropyrimidine- 4-carboxylate Inter Intermediate: Methyl 2-(cyclopropylamino) pyrimidine-4-carboxylate SM->Inter Step 1: SNAr DIPEA, THF, 0°C to RT Reagent Cyclopropylamine (Nucleophile) Reagent->Inter Prod Product: 2-(cyclopropylamino) pyrimidine-4-carboxylic acid Inter->Prod Step 2: Hydrolysis LiOH, THF/H2O, RT then HCl (pH 3)

Figure 1: Synthetic pathway transforming the chloropyrimidine ester to the target amino-acid.

Part 2: Detailed Experimental Protocols

Step 1: Nucleophilic Substitution ( )

Objective: Synthesize methyl 2-(cyclopropylamino)pyrimidine-4-carboxylate.

Reagents & Materials:

  • Methyl 2-chloropyrimidine-4-carboxylate (1.0 equiv) [CAS: 149849-94-5]

  • Cyclopropylamine (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Tetrahydrofuran (THF) (anhydrous, 10 V/w)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 2-chloropyrimidine-4-carboxylate and anhydrous THF. Cool the solution to 0°C using an ice bath.

    • Why: Cooling prevents exotherms that could lead to bis-addition or decomposition.

  • Addition: Add DIPEA followed by the dropwise addition of Cyclopropylamine over 15 minutes.

    • Why: Slow addition controls the reaction rate. DIPEA scavenges the HCl generated, driving the equilibrium forward.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LCMS. The starting material (UV active) should disappear.

  • Workup:

    • Dilute with EtOAc and wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude ester is often pure enough (>95%) for hydrolysis. If necessary, purify via flash column chromatography (0-40% EtOAc in Hexanes).

Data Check:

  • Expected Yield: 85–95%

  • Observation: Off-white to pale yellow solid.

Step 2: Ester Hydrolysis (Saponification)

Objective: Convert the methyl ester to the free carboxylic acid.

Reagents:

  • Crude Intermediate from Step 1 (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the intermediate ester in THF.

  • Hydrolysis: Add a solution of LiOH in water dropwise. The mixture may become biphasic or cloudy.

  • Stirring: Stir vigorously at RT for 3–6 hours.

    • QC Point: LCMS should show the mass shift of -14 Da (Methyl to H) or appearance of the acid peak (

      
      ).
      
  • Isolation (Critical Step):

    • Concentrate the reaction mixture under reduced pressure to remove the majority of THF.

    • Dilute the aqueous residue with water.[1]

    • Cool to 0°C and slowly acidify with 1M HCl to pH 2–3 .

    • Observation: The product should precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (

    
    ) and minimal cold 
    
    
    
    to remove lipophilic impurities.
  • Drying: Dry under high vacuum at 45°C overnight.

Part 3: Process Visualization & Troubleshooting

Operational Workflow

Workflow cluster_0 Step 1: SNAr cluster_1 Step 2: Hydrolysis S1_Mix Mix SM + THF Cool to 0°C S1_Add Add Amine + Base Warm to RT S1_Mix->S1_Add S1_Work Extractive Workup (EtOAc/Water) S1_Add->S1_Work S2_React Add LiOH (aq) Stir 4h @ RT S1_Work->S2_React S2_Acid Evaporate THF Acidify to pH 2-3 S2_React->S2_Acid S2_Filter Filter Precipitate Dry under Vacuum S2_Acid->S2_Filter

Figure 2: Step-by-step operational workflow for the synthesis.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversion; Moisture in solvent.Use anhydrous THF; Increase amine equivalents to 1.5; Extend reaction time.
No Precipitate (Step 2) pH not low enough; Product is water-soluble (zwitterion).Adjust pH strictly to 2–3. If no solid forms, saturate aqueous layer with NaCl and extract with EtOAc/THF (1:1).
Impurity: Hydrolysis of Cl Hydroxide attacking C2-Cl before amine.Ensure Step 1 is complete before adding any water/base. Do not telescope unless validated.
Coloration (Brown/Black) Oxidation of amine or decomposition.Perform reactions under Nitrogen (

) atmosphere.

Part 4: Analytical Validation

Expected NMR Data (DMSO-


): 
  • Proton (

    
    ): 
    
    • 
       13.0 (br s, 1H, COOH)
      
    • 
       8.5–8.7 (d, 1H, Pyrimidine H-6)
      
    • 
       7.8 (br s, 1H, NH)
      
    • 
       7.1 (d, 1H, Pyrimidine H-5)
      
    • 
       2.8 (m, 1H, Cyclopropyl CH)
      
    • 
       0.5–0.8 (m, 4H, Cyclopropyl 
      
      
      
      )

Key References:

  • General

    
     on Pyrimidines:  Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link
    
  • Hydrolysis Protocols: Example adapted from analogous synthesis of 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid. ChemicalBook Protocols. Link

  • Regioselectivity Insights: "Regioselective Control of the

    
     Amination of 5-Substituted-2,4-Dichloropyrimidines." ResearchGate. Link
    

Sources

Application Notes and Protocols: Hydrolysis of Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Cyclopropylamino)pyrimidine-4-carboxylic Acid in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, the 2-(cyclopropylamino)pyrimidine-4-carboxylic acid moiety is a critical pharmacophore found in a variety of investigational and approved drugs, particularly kinase inhibitors used in oncology.[3][4] The cyclopropyl group often enhances metabolic stability and binding affinity, while the carboxylic acid provides a key interaction point with biological targets.[5][6][7] The synthesis of this vital carboxylic acid intermediate is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate.

This document provides a comprehensive guide to the hydrolysis of ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate, detailing various methodologies, explaining the underlying chemical principles, and offering step-by-step protocols. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the efficient and reliable synthesis of this important building block.

Strategic Approaches to Ester Hydrolysis

The conversion of an ester to a carboxylic acid, a reaction known as hydrolysis, can be accomplished under acidic, basic, or enzymatic conditions. The choice of method depends on several factors, including the stability of the substrate to the reaction conditions, the desired scale of the reaction, and the required purity of the final product.

Base-Mediated Hydrolysis (Saponification)

Base-mediated hydrolysis, or saponification, is the most frequently employed method for the hydrolysis of ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate.[8] This method is typically efficient and proceeds under relatively mild conditions.

Mechanism of Action: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the alkoxide or another equivalent of base drives the reaction to completion.

Common Bases and Solvents:

  • Lithium Hydroxide (LiOH): Often the base of choice due to its high reactivity and good solubility in aqueous-organic solvent mixtures.[9]

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Also widely used and are more economical alternatives to LiOH.[10]

  • Solvents: A mixture of a water-miscible organic solvent and water is typically used to ensure the solubility of both the ester starting material and the inorganic base. Common choices include:

    • Tetrahydrofuran (THF)/Water

    • 1,4-Dioxane/Water[9]

    • Methanol/Water or Ethanol/Water

Key Considerations for Basic Hydrolysis:

  • Stoichiometry: At least one equivalent of base is required to drive the reaction to completion. Often, a slight excess (1.1-1.5 equivalents) is used to ensure full conversion.

  • Temperature: Reactions are often run at room temperature, but gentle heating can be used to accelerate the reaction rate.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the disappearance of the starting material.

  • Work-up: After the reaction is complete, the reaction mixture is typically acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.[9] Care must be taken during acidification to avoid potential degradation of the product.

Acid-Catalyzed Hydrolysis

While less common for this specific substrate due to the potential for side reactions, acid-catalyzed hydrolysis is a viable alternative.

Mechanism of Action: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a good leaving group, and the carboxylic acid is formed.

Common Acids and Conditions:

  • Strong Mineral Acids: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used in aqueous solutions.

  • Temperature: Acid-catalyzed hydrolysis often requires elevated temperatures (reflux) to proceed at a reasonable rate.

Challenges and Considerations:

  • Pyrimidine Ring Stability: The pyrimidine ring is generally stable to acidic conditions, but prolonged exposure to strong acids at high temperatures could lead to degradation.

  • Equilibrium: The reaction is reversible, and an excess of water is required to drive the equilibrium towards the products.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods. Lipases and esterases are enzymes that can catalyze the hydrolysis of esters under mild conditions (neutral pH and room temperature).[11][12]

Advantages:

  • High Selectivity: Enzymes can be highly selective, which can be advantageous if other sensitive functional groups are present in the molecule.

  • Mild Conditions: Enzymatic reactions are typically run in aqueous buffers at or near room temperature, which minimizes the risk of side reactions and degradation.

  • Environmental Benignity: Enzymes are biodegradable catalysts, making this a more environmentally friendly approach.

Challenges:

  • Enzyme Selection: Finding a suitable enzyme with high activity and selectivity for the specific substrate can require screening of multiple enzymes.

  • Reaction Time: Enzymatic reactions can sometimes be slower than their chemical counterparts.

  • Cost and Availability: The cost and availability of specific enzymes may be a consideration for large-scale synthesis.

Comparative Summary of Hydrolysis Conditions

ParameterBasic Hydrolysis (Saponification)Acid-Catalyzed HydrolysisEnzymatic Hydrolysis
Reagents LiOH, NaOH, KOH[9]H₂SO₄, HClLipases, Esterases[11]
Stoichiometry Stoichiometric (≥1 equivalent of base)Catalytic (acid)Catalytic (enzyme)
Temperature Room temperature to moderate heatingElevated temperatures (reflux)Room temperature
Reaction Time Generally fast (hours)Can be slow (hours to days)Variable (can be slow)
pH High (basic)Low (acidic)Neutral
Advantages High yields, reliable, commonSimple reagentsHigh selectivity, mild conditions, green[12]
Disadvantages Potential for base-sensitive group reactionsHarsh conditions, potential for side reactionsRequires enzyme screening, can be slow

Experimental Protocols

Protocol 1: Base-Mediated Hydrolysis using Lithium Hydroxide

This protocol is a widely adopted and reliable method for the hydrolysis of ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate.[9]

Materials:

  • Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate

  • 1,4-Dioxane

  • 1 M Lithium hydroxide (LiOH) aqueous solution

  • 6 M Hydrochloric acid (HCl)

  • Water (deionized)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate (1.0 eq) in 1,4-dioxane.

  • To the stirred solution, add a 1 M aqueous solution of lithium hydroxide (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with water.

  • Carefully acidify the solution to a pH of approximately 2-3 with 6 M HCl. A precipitate should form.

  • Stir the resulting suspension for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum to obtain 2-(cyclopropylamino)pyrimidine-4-carboxylic acid.

Behind the Procedure:

  • The use of a co-solvent system (1,4-dioxane/water) ensures that both the organic ester and the inorganic base are in the same phase, facilitating the reaction.

  • Acidification is a critical step to convert the soluble lithium carboxylate salt into the less soluble carboxylic acid, allowing for its isolation by filtration.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol provides an alternative for substrates that may be sensitive to basic conditions.

Materials:

  • Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Process

Reaction Mechanism: Base-Mediated Hydrolysis

G ester Ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic Attack hydroxide OH⁻ carboxylate Carboxylate Anion tetrahedral->carboxylate Collapse ethoxide CH₃CH₂O⁻ acid 2-(Cyclopropylamino)pyrimidine-4-carboxylic Acid carboxylate->acid Protonation (Acidic Workup) ethanol Ethanol ethoxide->ethanol Protonation

Caption: Mechanism of base-mediated ester hydrolysis.

Experimental Workflow: Base-Mediated Hydrolysis

G start Dissolve Ester in Dioxane add_base Add Aqueous LiOH start->add_base react Stir at Room Temperature add_base->react monitor Monitor by TLC/HPLC react->monitor dilute Dilute with Water monitor->dilute Reaction Complete acidify Acidify with HCl to pH 2-3 dilute->acidify precipitate Precipitation of Carboxylic Acid acidify->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry end Pure Carboxylic Acid dry->end

Caption: Workflow for basic hydrolysis and product isolation.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure that the base is not degraded and that the stoichiometry is correct.

  • Low Yield: Poor precipitation during acidification can lead to low yields. Cooling the mixture in an ice bath after acidification can improve precipitation. If the product has some water solubility, extraction with an organic solvent after neutralization may be necessary.

  • Product Purity: The primary impurity is often the unreacted starting material. Ensuring the reaction goes to completion is the best way to avoid this. If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Potential for Ring Opening: While the pyrimidine ring is generally stable under these conditions, prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to ring-opening side reactions.[13] It is therefore advisable to use the mildest conditions that afford a reasonable reaction rate.

Conclusion

The hydrolysis of ethyl 2-(cyclopropylamino)pyrimidine-4-carboxylate is a fundamental transformation in the synthesis of many important pharmaceutical compounds. Base-mediated hydrolysis with lithium hydroxide in a mixed aqueous-organic solvent system is the most common and reliable method. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently and efficiently produce the desired 2-(cyclopropylamino)pyrimidine-4-carboxylic acid for their drug discovery and development programs.

References

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2007). ResearchGate. [Link]

  • Pao-Luh, T., et al. (1990). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. [Link]

  • Lim, H., et al. (2020). Cyclopropyl alkyl amines and process for their preparation.
  • Fauber, B., et al. (2014). Cyclopropylamines as LSD1 inhibitors.
  • Wang, Y., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC. [Link]

  • Paciorek, K., et al. (1986). Process for the manufacture of cyclopropylamine.
  • Paciorek, K. J. L. (1986). Process for the manufacture of cyclopropylamine. FreePatentsOnline. [Link]

  • Neighbors, J., et al. (1973). Process for manufacturing cyclopropylamine.
  • King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine. [Link]

  • Sharma, S., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chandra, M., & Silverman, S. K. (2010). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. [Link]

  • Suárez-Castillo, O. R., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México. [Link]

  • Rincón, E., et al. (2013). Theoretical study of aliphatic and aromatic esters hydrolysis. ResearchGate. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Diebold, J., et al. (2009). PROCESS FOR THE PRODUCTION OF NEVIRAPINE.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data. [Link]

  • Wikipedia. (2024). Pyrimidine. [Link]

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • University of York. 10. Pyrimidines. [Link]

  • Chem-Impex International. 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid. [Link]

  • Andrews, M., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. [Link]

  • Wikipedia. (2024). Nicotinic acid. [Link]

  • El-Malah, A., et al. (2020). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

  • Zhang, L., et al. (2017). A kind of preparation method of ethyl nicotinate.
  • Hernández-Vázquez, E., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]

Sources

Application Note: Using 2-(cyclopropylamino)pyrimidine-4-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 2-(cyclopropylamino)pyrimidine-4-carboxylic acid scaffold represents a strategic convergence of two high-value pharmacophores: the kinase-privileged pyrimidine ring and the metabolically robust cyclopropylamine.

In modern drug discovery, this scaffold is not merely a building block but a functionality-enabling core . It serves as a template for Type I and Type II kinase inhibitors, offering a specific vector (the carboxylic acid) for library generation while the cyclopropylamino group provides a unique combination of steric fit and metabolic stability superior to its acyclic analogs (e.g., isopropyl).

Key Advantages[1]
  • Metabolic Shielding: The cyclopropyl group resists CYP450-mediated dealkylation significantly better than isopropyl or ethyl groups due to the high C-H bond dissociation energy (approx. 106 kcal/mol) and ring strain.

  • Vectorality: The C4-carboxylic acid allows for the rapid synthesis of focused amide libraries, directing substituents into the solvent-exposed region or the "back pocket" of enzyme active sites.

  • Hinge Binding: The pyrimidine N1/C2-NH motif is a classic donor-acceptor pair for ATP-binding sites (hinge region) in kinases.

Chemical Synthesis Protocols (The "Make")

There are two primary routes to access this scaffold. Route A (Nucleophilic Aromatic Substitution) is preferred for rapid scale-up of the core. Route B (De Novo Cyclization) is reserved for introducing diversity at the 5- or 6-positions.

Route A: SNAr Displacement (Standard Protocol)

This protocol utilizes the differential reactivity of chloropyrimidines. While C4 is typically more reactive, the C2 position in 2-chloropyrimidine-4-carboxylate esters is sufficiently electrophilic for displacement by amines under controlled thermal conditions.

Materials
  • Starting Material: Methyl 2-chloropyrimidine-4-carboxylate (CAS: 89793-12-4)

  • Reagent: Cyclopropylamine (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: 1,4-Dioxane or THF (Anhydrous)

  • Hydrolysis Reagent: LiOH[1]·H₂O (3.0 equiv) in THF/H₂O (1:1)

Step-by-Step Protocol
  • Displacement:

    • Charge a reaction vessel with Methyl 2-chloropyrimidine-4-carboxylate (1.0 g, 5.8 mmol) and anhydrous 1,4-dioxane (10 mL).

    • Cool to 0°C. Add DIPEA (2.0 mL, 11.6 mmol) followed by dropwise addition of cyclopropylamine (0.48 mL, 6.9 mmol).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The product (Methyl 2-(cyclopropylamino)pyrimidine-4-carboxylate) should appear as the major peak.

    • Note: If conversion is sluggish, heat to 50°C. Avoid varying temperature rapidly to prevent bis-alkylation if using 2,4-dichloro precursors.

  • Hydrolysis (Saponification):

    • To the crude reaction mixture (or isolated ester), add a solution of LiOH·H₂O (730 mg, 17.4 mmol) in water (5 mL).

    • Stir vigorously at RT for 4 hours.

    • Workup: Concentrate to remove dioxane. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted organics.

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 3–4 using 1M HCl. The product often precipitates as a white solid.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic cyclopropyl signals: δ 0.5–0.8 ppm (multiplets, 4H) and the methine proton at δ 2.8 ppm. The pyrimidine protons should appear as doublets around δ 7.0 and 8.5 ppm.

Route B: Cyclization (De Novo Synthesis)

Use this if C5/C6 substitution is required.

  • Precursor: Synthesize Cyclopropylguanidine (from cyclopropylamine + cyanamide).

  • Condensation: React cyclopropylguanidine with a derivative of Ethyl pyruvate (or a beta-keto ester like ethyl 2,4-dioxovalerate for C6-methyl analogs).

  • Conditions: Reflux in Ethanol with NaOEt.

Library Generation Strategy (The "Couple")

Once the acid scaffold is in hand, the primary application is generating an amide library to probe Structure-Activity Relationships (SAR).

Amide Coupling Protocol
  • Coupling Agent: HATU is preferred over EDC/HOBt for pyrimidine-4-carboxylic acids due to steric hindrance and the electron-deficient nature of the ring.

  • Solvent: DMF (dimethylformamide).

Procedure:

  • Dissolve 2-(cyclopropylamino)pyrimidine-4-carboxylic acid (0.1 mmol) in DMF (1 mL).

  • Add DIPEA (0.3 mmol) and HATU (0.11 mmol). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the diverse amine (R-NH₂, 0.12 mmol).

  • Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow & SAR Logic

The following diagram illustrates the synthetic flow and the medicinal chemistry logic behind the scaffold choices.

DrugDiscoveryWorkflow Start Start: 2-Chloropyrimidine-4-carboxylate Intermediate Intermediate: Ester Form Start->Intermediate SnAr (DIPEA, 0°C) Reagent Reagent: Cyclopropylamine Reagent->Intermediate Scaffold SCAFFOLD: 2-(cyclopropylamino) pyrimidine-4-COOH Intermediate->Scaffold LiOH Hydrolysis Library Library Generation: Amide Coupling (HATU) Scaffold->Library + Diverse Amines SAR_Cyc Cyclopropyl: Metabolic Stability (Blocks CYP Oxidation) Scaffold->SAR_Cyc SAR_Pyr Pyrimidine: H-Bond Acceptor/Donor (ATP Mimetic) Scaffold->SAR_Pyr Target Biological Target: Kinase Hinge Region Library->Target Screening (IC50)

Caption: Figure 1. Integrated synthetic workflow and SAR logic map for the 2-(cyclopropylamino)pyrimidine-4-carboxylic acid scaffold. The central red node represents the core scaffold described in this guide.

Biological Applications & Case Studies

Target Class: Kinases (CDK, JAK, HPK1)

This scaffold acts as a "hinge binder." The 2-amino group functions as a hydrogen bond donor to the hinge region of the kinase, while the N1 of the pyrimidine acts as a hydrogen bond acceptor.

Case Study: HPK1 Inhibitors Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[2] Recent literature (See Ref 1) highlights the utility of diaminopyrimidine carboxamides.

  • Mechanism: The 4-carboxamide moiety extends towards the solvent front or interacts with specific residues (e.g., Glu92 in HPK1) to improve potency and selectivity.

  • Cyclopropyl Benefit: Replacing linear alkyl groups with cyclopropyl at the amine position has been shown to improve half-life (

    
    ) by reducing oxidative dealkylation.
    
Data Summary: Cyclopropyl vs. Isopropyl

The following table summarizes the theoretical and observed advantages of the cyclopropyl motif in this specific scaffold context.

PropertyIsopropyl-NH-PyrimidineCyclopropyl-NH-PyrimidineImpact
C-H Bond Strength ~98 kcal/mol (Tertiary C-H)~106 kcal/molHigher Metabolic Stability (Slower CYP oxidation)
LogP (Lipophilicity) HigherLower (typically -0.2 to -0.4 units)Improved Solubility & Lower Plasma Protein Binding
Conformation Rotatable bondsRigid/PlanarEntropy Benefit upon binding
Electronic Effect Inductive (+I)Electron Donating (+M character)Modulates pKa of pyrimidine N1

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Source: Journal of Medicinal Chemistry / NIH PubMed Central. Context: Establishes the carboxamide moiety at the 4-position of pyrimidine as a key determinant for potency and selectivity in kinase inhibition. URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player in Drug Molecules. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Detailed review of the metabolic and physicochemical advantages of cyclopropyl groups over acyclic alkyls. URL:[Link]

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis / Organic Chemistry Portal. Context: While focusing on the 5-isomer, this provides foundational chemistry for pyrimidine ring construction and SnAr displacements relevant to the 4-isomer. URL:[Link]

  • Metabolic Stability of Cyclopropyl Groups. Source: Hypha Discovery.[3] Context: Explains the mechanism of CYP450 resistance in cyclopropylamines compared to other alkylamines. URL:[Link]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Pyrimidine Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine carboxylic acids are increasingly utilized in drug discovery to generate peptidomimetics with enhanced metabolic stability, conformational rigidity, and improved hydrogen-bonding characteristics. However, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges compared to standard amino acids.

These building blocks are characterized by low solubility in standard SPPS solvents (DMF/DCM) and unique electronic properties (electron-deficient ring systems) that alter activation kinetics. This guide provides a high-reliability protocol using HATU/HOAt activation and optimized solvent systems to ensure quantitative coupling while minimizing side reactions such as N-acylation or capping failure.

Strategic Planning & Pre-Synthesis

Before initiating synthesis, the physicochemical properties of the specific pyrimidine building block must be analyzed.

Solubility & Solvent Strategy

Unlike standard Fmoc-amino acids, pyrimidine carboxylic acids often exhibit poor solubility in Dichloromethane (DCM) and limited solubility in Dimethylformamide (DMF) (often <5 mg/mL).

SolventSolubility RatingApplication Note
DCM PoorAvoid for coupling steps.
DMF ModerateStandard, but may require high dilution.
NMP GoodPreferred alternative to DMF for difficult sequences.
DMSO ExcellentRecommended co-solvent. Use 10-20% DMSO in DMF/NMP to prevent precipitation during coupling.
Activation Chemistry

The electron-withdrawing nature of the pyrimidine ring renders the carboxylic acid more acidic (lower pKa) but reduces the nucleophilicity of the carboxylate anion. This slows the initial attack on the coupling reagent (e.g., uronium/phosphonium salts).

  • Recommendation: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . The 7-azabenzotriazole (HOAt) moiety provides a "neighboring group effect" via the pyridine nitrogen, significantly accelerating the activation and aminolysis steps compared to HBTU/HOBt.

Workflow Visualization

The following diagram outlines the critical decision pathways for incorporating pyrimidine blocks.

SPPS_Pyrimidine_Workflow Start Resin Preparation (Swelling & Fmoc Removal) SolubilityCheck Solubility Test: Is Pyrimidine Acid soluble in DMF (0.2M)? Start->SolubilityCheck StandardCoupling Standard Activation (HBTU/DIEA in DMF) SolubilityCheck->StandardCoupling Yes EnhancedCoupling Enhanced Activation (HATU/DIEA in NMP/DMSO) SolubilityCheck->EnhancedCoupling No (Precipitation risk) CouplingStep Coupling Reaction (1 - 2 Hours) StandardCoupling->CouplingStep EnhancedCoupling->CouplingStep Monitoring In-Process Control (Kaiser/Chloranil Test) CouplingStep->Monitoring Success Wash & Proceed to Next AA or Cleavage Monitoring->Success Negative (No free amines) Fail Recoupling Strategy (PyAOP or Double Couple) Monitoring->Fail Positive (Free amines) Fail->CouplingStep Retry

Caption: Decision tree for solvent selection and activation based on building block solubility.

Detailed Protocol

Materials
  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Wang Resin.

  • Building Block: Pyrimidine-4-carboxylic acid (or analog).[1][2][3][4][5]

  • Reagents: HATU, DIEA (Diisopropylethylamine), Piperidine, DMF, DMSO (anhydrous).

Step-by-Step Procedure
Step 1: Resin Preparation[6]
  • Weigh resin into a synthesis reactor.[6]

  • Swell in DCM for 20 minutes (crucial for bead expansion).

  • Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection (Pre-Coupling)
  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).

  • QC Check: Perform a Kaiser test to confirm the presence of free amines (Resin/Solution should turn deep blue).

Step 3: Pyrimidine Coupling (The Critical Step)

Note: Do not pre-activate for >5 minutes to avoid active ester hydrolysis.

  • Dissolution: Dissolve the Pyrimidine Carboxylic Acid (3.0 equivalents relative to resin loading) in a minimum volume of NMP or DMF .

    • Expert Tip: If the solution is cloudy, add anhydrous DMSO dropwise until clear (up to 20% v/v total solvent).

  • Activation: Add HATU (2.9 eq) to the acid solution.

  • Base Addition: Add DIEA (6.0 eq) immediately prior to adding to the resin.

  • Reaction: Transfer the activated mixture to the resin. Shake/vortex at room temperature for 60–90 minutes .

  • Wash: Drain and wash with DMF (3x) and DCM (3x).[6]

Step 4: Monitoring & Troubleshooting

Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines/Proline).

  • Result: Negative (Colorless beads) → Proceed to Step 5.

  • Result: Positive (Blue beads)Do NOT proceed.

    • Remediation:[7][8] Perform a second coupling (Double Coupling) using PyAOP (3 eq) and DIEA (6 eq) in NMP. PyAOP avoids potential guanidinylation side reactions that can occur with uronium reagents (HATU) during prolonged reaction times.

Step 5: Cleavage
  • Wash resin with DCM (5x) to remove all traces of DMF/DMSO (DMSO interferes with cleavage).

  • Incubate with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Mechanism of Action & Side Reaction Control

Understanding the chemistry prevents failure. The diagram below illustrates the activation pathway and the "Neighbouring Group Effect" utilized by HATU/HOAt.

Activation_Mechanism cluster_HOAt HOAt Effect Acid Pyrimidine-COOH Deprotonation Carboxylate Anion (Low Nucleophilicity) Acid->Deprotonation + Base Base DIEA HATU HATU Reagent ActiveEster OAt-Active Ester (High Reactivity) Deprotonation->ActiveEster + HATU (Rate Limiting Step) Product Pyrimidine-Peptide Bond ActiveEster->Product + Amine (Fast Step) Amine Resin-bound Amine

Caption: HATU activation pathway. The pyridine nitrogen in HOAt stabilizes the transition state, accelerating coupling.

Why HATU over HBTU?

Pyrimidine carboxylic acids are electron-deficient. This makes the initial attack of the carboxylate on the uronium species (HBTU/HATU) slower. HATU generates an OAt-ester (7-azabenzotriazole ester). The pyridine nitrogen in the OAt leaving group forms a hydrogen bond with the incoming amine (from the resin), positioning it for optimal attack on the carbonyl. This "anchimeric assistance" is critical for sterically hindered or electron-deficient acids [1].

Guanidinylation Risk

If the activation is slow, the N-terminus of the peptide may attack the HATU reagent directly instead of the activated acid, permanently "capping" the peptide with a guanidine moiety.

  • Prevention: Always pre-activate the acid with HATU/DIEA for 30-60 seconds before adding to the resin. This ensures the uronium is consumed by the acid before the peptide sees it.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9][10] An efficient peptide coupling additive.[11] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., & Byman, J. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Cayman Chemical. (2022).[3] Pyrimidine-4-Carboxylic Acid Product Information & Solubility Data. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

Sources

Application Notes and Protocols for the Preparation of Antiviral Heterocyclic Compounds Using Pyrimidine-4-Carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Antiviral Drug Discovery

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents, including potent antiviral drugs.[2][3] Pyrimidine-4-carboxylic acid, in particular, serves as a versatile and highly valuable starting material for the synthesis of more complex heterocyclic systems with significant antiviral properties.[4] Its carboxylic acid functionality provides a convenient handle for elaboration, enabling the construction of diverse molecular frameworks.

These application notes provide a comprehensive guide to the synthesis of antiviral heterocyclic compounds utilizing pyrimidine-4-carboxylic acid as a key intermediate. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies, with a focus on the construction of fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines, which have shown promising activity against a range of viruses.

Core Principles: Leveraging Pyrimidine-4-Carboxylic Acid for Antiviral Synthesis

The strategic advantage of using pyrimidine-4-carboxylic acid lies in the ability to readily convert the carboxylic acid group into various reactive intermediates, such as esters and amides. These intermediates are then poised for intramolecular or intermolecular cyclization reactions to build more elaborate heterocyclic structures. A common and effective strategy involves the initial formation of a pyrimidine-4-carboxamide, which can then undergo cyclocondensation to form a fused pyrimidine ring.

This approach is particularly relevant for the synthesis of pyrimido[4,5-d]pyrimidines, a class of compounds that has demonstrated significant antiviral activity, including against human coronaviruses. The general synthetic workflow can be conceptualized as a two-stage process: functionalization of the carboxylic acid and subsequent cyclization to form the fused heterocyclic system.

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate - N-Aryl-pyrimidine-4-carboxamide

The conversion of pyrimidine-4-carboxylic acid to an amide is a critical first step. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a desired amine.

Rationale: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Materials:

  • Pyrimidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aniline (or a substituted aniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude pyrimidine-4-carbonyl chloride is used in the next step without further purification.

  • Amide Formation:

    • Dissolve the crude pyrimidine-4-carbonyl chloride in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the aniline solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-phenylpyrimidine-4-carboxamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a Fused Antiviral Heterocycle - A Representative Pyrimido[4,5-d]pyrimidine Derivative

This protocol outlines a potential cyclization reaction to form a pyrimido[4,5-d]pyrimidine scaffold from a suitably substituted pyrimidine intermediate. This example is a conceptual representation based on established synthetic strategies for this class of compounds.

Rationale: The formation of the second pyrimidine ring often involves the reaction of a 4-amino-5-cyanopyrimidine derivative with a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The initial reaction forms an amidine intermediate which then undergoes intramolecular cyclization to yield the fused pyrimido[4,5-d]pyrimidine core.

Materials:

  • 4-Amino-2-substituted-pyrimidine-5-carbonitrile (This can be synthesized from precursors other than pyrimidine-4-carboxylic acid, but for the purpose of this guide, we assume its availability as a key building block).

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • A primary amine (e.g., cyclopropylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Amidine Formation and Cyclization:

    • To a solution of 4-amino-2-substituted-pyrimidine-5-carbonitrile (1.0 eq) in anhydrous DMF, add DMF-DMA (1.5 eq).

    • Heat the reaction mixture at 80-100 °C for 2-4 hours.

    • Cool the reaction mixture to room temperature and then add the primary amine (e.g., cyclopropylamine, 1.2 eq).

    • Continue to heat the reaction at 100-120 °C for an additional 4-8 hours, or until the reaction is complete as monitored by TLC.

    • After cooling, the reaction mixture can be poured into water to precipitate the crude product.

    • The solid product is collected by filtration, washed with water, and then dried.

    • Further purification can be achieved by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes representative data for a class of pyrimido[4,5-d]pyrimidine derivatives with reported antiviral activity against Human Coronavirus 229E (HCoV-229E).

Compound IDR1 SubstituentR2 SubstituentAntiviral Activity (EC₅₀, µM) vs. HCoV-229E
7a Cyclopropylamino2,3-dihydro-1H-inden-4-ylamino0.15
7b Cyclopropylamino(R)-2,3-dihydro-1H-inden-1-ylamino0.20
7f Cyclopropylamino3-ethynylphenylamino0.18

Data adapted from a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines as antiviral agents.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from pyrimidine-4-carboxylic acid to a fused heterocyclic system.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Fused Heterocycle Formation Pyrimidine-4-carboxylic_acid Pyrimidine-4-carboxylic_acid Acyl_Chloride Acyl_Chloride Pyrimidine-4-carboxylic_acid->Acyl_Chloride SOCl2 Pyrimidine-4-carboxamide Pyrimidine-4-carboxamide Acyl_Chloride->Pyrimidine-4-carboxamide R-NH2, Et3N Substituted_Pyrimidine Functionalized Pyrimidine Intermediate Pyrimidine-4-carboxamide->Substituted_Pyrimidine Further Functionalization Fused_Heterocycle Pyrimido[4,5-d]pyrimidine (Antiviral Compound) Substituted_Pyrimidine->Fused_Heterocycle Cyclization (e.g., DMF-DMA, R'-NH2)

Caption: General workflow for antiviral synthesis.

Mechanism of Action: Targeting Host Pyrimidine Biosynthesis

A compelling antiviral strategy for many pyrimidine-based compounds is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1][4][6][7][8] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for both host and viral replication. Viruses, being obligate intracellular parasites, are heavily dependent on the host cell's metabolic machinery. By inhibiting DHODH, these antiviral compounds effectively deplete the intracellular pool of pyrimidines, thereby "starving" the virus of the necessary building blocks for its genetic material replication. This host-targeting approach has the advantage of a broad spectrum of activity against various viruses and a potentially higher barrier to the development of viral resistance compared to drugs that target viral-specific enzymes.

G Pyrimidine_Analog Pyrimidine-based Antiviral Compound DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidine_Analog->DHODH Inhibition De_Novo_Synthesis De Novo Pyrimidine Biosynthesis DHODH->De_Novo_Synthesis Catalyzes Pyrimidine_Pool Intracellular Pyrimidine Pool De_Novo_Synthesis->Pyrimidine_Pool Depletion Viral_Replication Viral Genome Replication Pyrimidine_Pool->Viral_Replication Inhibition

Caption: Mechanism of action via DHODH inhibition.

Conclusion

Pyrimidine-4-carboxylic acid is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potent antiviral activities. The protocols and principles outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel antiviral therapeutics. By understanding the key synthetic transformations and the underlying mechanisms of action, such as the inhibition of host pyrimidine biosynthesis, the rational design of new and more effective antiviral agents based on the pyrimidine scaffold can be significantly advanced.

References

  • Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication. (2019). Antiviral Research. [Link]

  • A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. (2022). MDPI. [Link]

  • Novel Dihydroorotate Dehydrogenase Inhibitors with Potent Interferon-Independent Antiviral Activity against Mammarenaviruses In Vitro. (2022). NIH. [Link]

  • Unveiling the Antiviral Capabilities of Targeting Human Dihydroorotate Dehydrogenase against SARS-CoV-2. (2023). NIH. [Link]

  • Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. (n.d.). ResearchGate. [Link]

  • Antiviral activity of pyrimidine containing compounds: Patent review. (2022). PubMed. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. [Link]

Sources

Application Note: Scalable Process Chemistry Routes for 2-Amino-4-Carboxy Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the scalable synthesis of 2-Amino-4-pyrimidinecarboxylic acid (CAS: 2164-65-0) . It addresses the specific challenges of scaling pyrimidine chemistry, focusing on regioselectivity, impurity control, and safety profiles suitable for kilogram-scale production.

Executive Summary

2-Amino-4-pyrimidinecarboxylic acid is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., CDK, JAK inhibitors) and as a bio-isostere for salicylic acid derivatives.[1] While structurally simple, its industrial synthesis is complicated by the amphoteric nature of the amino acid moiety and the need for regiochemical control during ring formation.

This guide details two validated, scalable routes:

  • The Oxidative Route (Top-Down): Oxidation of the commercially available 2-amino-4-methylpyrimidine.[1] Preferred for its atom economy and avoidance of genotoxic halo-pyrimidine intermediates.[1]

  • The Nitrile Hydrolysis Route (Functional Transformation): Cyanation of 2-amino-4-chloropyrimidine followed by hydrolysis.[1] Preferred when orthogonal protection strategies are required early in the synthesis.

Retrosynthetic Analysis & Route Selection

The selection of a synthetic route depends heavily on raw material availability and waste management capabilities. The Oxidative Route is generally superior for "green" manufacturing due to the absence of cyanide and chlorinated waste streams.

Figure 1: Retrosynthetic Pathway Map

RetroSynthesis cluster_0 Route 1 Characteristics Target Target: 2-Amino-4-pyrimidinecarboxylic acid (CAS: 2164-65-0) Methyl Precursor A: 2-Amino-4-methylpyrimidine (CAS: 108-52-1) Oxidation Route 1: KMnO4 Oxidation (Aqueous Pyridine/Water) Methyl->Oxidation Nitrile Precursor B: 2-Amino-4-cyanopyrimidine Hydrolysis Route 2: Acid/Base Hydrolysis Nitrile->Hydrolysis Chloro Precursor C: 2-Amino-4-chloropyrimidine Cyanation Nucleophilic Substitution (NaCN/DMSO) Chloro->Cyanation Oxidation->Target Hydrolysis->Target Cyanation->Nitrile

Caption: Comparative retrosynthesis showing the direct oxidative path (Route 1) versus the multi-step functional group interconversion (Route 2).

Detailed Protocol 1: Oxidative Transformation (Preferred)

Target: 2-Amino-4-pyrimidinecarboxylic acid Mechanism: Permanganate-mediated oxidation of benzylic-type methyl groups.[1]

Rationale

Oxidizing 2-amino-4-methylpyrimidine eliminates the need for handling highly toxic cyanides.[1] The reaction uses Potassium Permanganate (


), a robust oxidant that tolerates the pyrimidine ring. The amino group (

) is electron-donating, which deactivates the ring towards nucleophilic attack but makes the methyl group susceptible to radical oxidation.[1] Pyridine is used as a co-solvent to solubilize the organic substrate and buffer the pH, preventing ring degradation.
Experimental Protocol (Scalable to 100g)

Reagents:

  • 2-Amino-4-methylpyrimidine (10.9 g, 100 mmol)[1]

  • Potassium Permanganate (

    
    ) (47.4 g, 300 mmol, 3.0 eq)
    
  • Pyridine (30 mL)

  • Deionized Water (150 mL)

Step-by-Step Methodology:

  • Setup: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve 2-amino-4-methylpyrimidine in a mixture of Pyridine (30 mL) and Water (70 mL).

  • Heating: Heat the solution to 85°C . Ensure vigorous stirring to maintain a pseudo-homogeneous phase.

  • Oxidant Addition (Critical Step): Dissolve

    
     in warm water (80 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes .
    
    • Note: Exothermic reaction. Maintain internal temperature between 85–90°C. Rapid addition may cause "bumping" or ring cleavage.

  • Digestion: After addition, reflux the mixture for 3–4 hours . The purple color of permanganate should fade to the brown of manganese dioxide (

    
    ).
    
  • Filtration: Filter the hot reaction mixture through a Celite pad to remove insoluble

    
    . Wash the filter cake with hot water (2 x 50 mL).
    
  • Workup & Isolation:

    • Concentrate the filtrate under reduced pressure to remove pyridine (azeotrope with water).

    • Cool the aqueous residue to 0–5°C.

    • Adjust pH to 3.0–3.5 using concentrated HCl. The product exists as a zwitterion and will precipitate at its isoelectric point.

    • Observation: A light yellow to off-white precipitate forms.[1]

  • Purification: Filter the solid, wash with ice-cold water (20 mL) and acetone (20 mL). Dry in a vacuum oven at 50°C for 12 hours.

Yield: 60–75% Purity: >98% (HPLC)[1]

Detailed Protocol 2: Nitrile Hydrolysis (Alternative)

Target: 2-Amino-4-pyrimidinecarboxylic acid Mechanism:


 displacement followed by acid-catalyzed hydrolysis.[1]
Rationale

This route is utilized when the starting material 2-amino-4-chloropyrimidine is already available from upstream processing (e.g., from isocytosine).[1] It allows for the introduction of the carboxylate group under milder thermal conditions than oxidation.

Experimental Protocol

Part A: Cyanation

  • Reaction: Dissolve 2-amino-4-chloropyrimidine (12.9 g, 100 mmol) in DMSO (60 mL).

  • Reagent: Add Sodium Cyanide (NaCN) (5.4 g, 110 mmol) and DABCO (1.1 g, 10 mol% catalyst).

    • Safety:NaCN is fatal if swallowed or in contact with acid. Use a scrubber with bleach/NaOH.

  • Conditions: Heat to 60°C for 4 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Quench: Pour into ice water (300 mL). The nitrile intermediate (2-amino-4-cyanopyrimidine) precipitates.[1] Filter and dry.[2]

Part B: Hydrolysis

  • Hydrolysis: Suspend the wet nitrile cake in 6N HCl (100 mL).

  • Reflux: Heat to reflux (100°C) for 2 hours. The nitrile hydrolyzes first to the amide, then to the acid.[3]

  • Isolation: Cool to room temperature. Neutralize carefully with 6N NaOH to pH ~3.0.

  • Crystallization: The product precipitates. Filter, wash with water, and dry.[2]

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterOxidative Route (Route 1)Nitrile Route (Route 2)
Temperature Control Strict (85-90°C). >95°C risks decarboxylation.Moderate (60°C for cyanation).
pH Control Critical at isolation (pH 3.0-3.5).[1]Critical during quench (Avoid acid + cyanide).
Stirring Rate High (Heterogeneous

slurry).
Moderate (Homogeneous solution).
Impurity Profile Unreacted methyl, N-oxide (trace).Residual cyanide, amide intermediate.[3]
Figure 2: Process Decision Workflow

ProcessFlow Start Start: Raw Material Selection CheckMethyl Is 2-Amino-4-methylpyrimidine available? Start->CheckMethyl Route1 Route 1: Oxidation CheckMethyl->Route1 Yes Route2 Route 2: Nitrile Hydrolysis CheckMethyl->Route2 No (Use Chloro precursor) Step1_Ox Oxidation (KMnO4, 85°C) Control: Temp < 90°C Route1->Step1_Ox Step1_CN Cyanation (NaCN, DMSO) Safety: HCN Scrubber Route2->Step1_CN Step2_Ox Filtration (Remove MnO2) Control: Hot filtration Step1_Ox->Step2_Ox Step3_Ox Acidification (pH 3.5) Control: Isoelectric point Step2_Ox->Step3_Ox End Final Product: 2-Amino-4-carboxy pyrimidine Step3_Ox->End Step2_CN Hydrolysis (HCl, Reflux) Control: Complete conversion Step1_CN->Step2_CN Step2_CN->End

Caption: Decision logic for selecting the optimal synthesis route based on starting material availability and safety constraints.

Analytical Characterization

  • Appearance: Light yellow to off-white powder.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.5 (br s, 1H, COOH), 8.45 (d, 1H, Pyrimidine-H6), 7.15 (d, 1H, Pyrimidine-H5), 6.90 (br s, 2H, NH2).
    
  • HPLC Method: C18 Column, Mobile Phase A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 5-50% B over 15 min.[1] Detection @ 254 nm.

References

  • Synthesis of 2-aminopyrimidine derivatives: CN102952083B. Preparation method of 2-aminopyrimidine.

  • Oxidation Methodology: ChemSpider Synthetic Pages. Permanganate oxidation of a methyl group to carboxylic acid.[4]

  • Hydrolysis of Nitriles: Organic Chemistry Portal. Hydrolysis of Nitriles to Carboxylic Acids.[3][5]

  • Safety Data (GHS): PubChem. 2-Aminopyrimidine-4-carboxylic acid (CAS 2164-65-0).[1]

  • General Pyrimidine Synthesis: Ullmann's Encyclopedia of Industrial Chemistry. Pyrimidines.

Disclaimer: This protocol involves hazardous chemicals (KMnO4, Pyridine, NaCN). All procedures must be performed in a fume hood with appropriate PPE. The author assumes no liability for accidents arising from the use of this guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(cyclopropylamino)pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(cyclopropylamino)pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of pyrimidine chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-(cyclopropylamino)pyrimidine-4-carboxylic acid?

A common and efficient method involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) reaction of a suitable starting material, such as methyl 2-chloropyrimidine-4-carboxylate, with cyclopropylamine. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Q2: I am seeing low yields in the first step (SNAr reaction). What are the likely causes?

Low yields in the SNAr reaction can stem from several factors:

  • Insufficient reaction temperature: This reaction often requires heating to proceed at a reasonable rate.

  • Improper solvent choice: The solvent plays a crucial role in solubilizing reactants and influencing the reaction rate.

  • Base selection: An appropriate base is necessary to neutralize the HCl generated during the reaction.

  • Purity of starting materials: Impurities in the 2-chloropyrimidine starting material or the amine can lead to side reactions.

Q3: My final product is difficult to purify. What impurities should I expect?

Common impurities include unreacted starting materials (the pyrimidine ester), the corresponding amide from reaction with any ammonia present, and potential dimeric byproducts. The purification process, often involving crystallization, needs to be optimized to remove these effectively.

Q4: Can I perform this synthesis as a one-pot reaction?

While a one-pot reaction is appealing for efficiency, it can be challenging for this synthesis. The conditions for the initial SNAr reaction and the subsequent hydrolysis are typically different (e.g., solvent, temperature, pH). A stepwise approach with isolation of the intermediate ester is generally recommended for higher purity and yield.

Troubleshooting Guide

Low Yield in Nucleophilic Aromatic Substitution (Step 1)

Problem: The reaction between methyl 2-chloropyrimidine-4-carboxylate and cyclopropylamine is sluggish, resulting in a low yield of the desired ester.

Solution Workflow:

A Low Yield in S N Ar B Increase Reaction Temperature A->B Is reaction slow? C Optimize Solvent B->C Still low yield? D Evaluate Base C->D Still low yield? E Check Reactant Stoichiometry D->E Still low yield? F Improved Yield E->F

Troubleshooting SNAr Reaction

  • Increase Reaction Temperature: Many SNAr reactions benefit from elevated temperatures. Consider increasing the temperature in a controlled manner, for example, from room temperature to 50-80 °C. As a general principle, reflux conditions can significantly increase reaction rates compared to room temperature.[1]

  • Optimize Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile, DMF, or DMSO are often effective for SNAr reactions. If solubility is an issue, consider a solvent screen to identify the optimal medium.

  • Evaluate the Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to scavenge the HCl produced. Ensure at least one equivalent of the base is used.

  • Reactant Stoichiometry: Using a slight excess of cyclopropylamine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

Incomplete Hydrolysis (Step 2)

Problem: The hydrolysis of methyl 2-(cyclopropylamino)pyrimidine-4-carboxylate to the carboxylic acid is incomplete, leaving significant amounts of the starting ester.

Solution:

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed. For base-catalyzed hydrolysis, lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF or 1,4-dioxane is a common choice.[2]

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. Monitoring the reaction by TLC or LC-MS is crucial to determine completion. Gentle heating can sometimes accelerate the hydrolysis.

  • Stoichiometry of the Base: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents of LiOH) to ensure complete saponification of the ester.

Purification Challenges

Problem: The final product, 2-(cyclopropylamino)pyrimidine-4-carboxylic acid, is obtained with persistent impurities after workup.

Solution:

  • Acid-Base Workup: An effective purification strategy involves an acid-base workup. After hydrolysis, acidifying the reaction mixture will protonate the carboxylic acid, causing it to precipitate out of the aqueous solution. The isoelectric point is the optimal pH for precipitation.[3]

  • Recrystallization: If the crude product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can significantly improve purity.

  • Chromatography: While less ideal for large-scale production, column chromatography can be used for small-scale purification if other methods fail.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(cyclopropylamino)pyrimidine-4-carboxylate
  • To a solution of methyl 2-chloropyrimidine-4-carboxylate (1.0 eq) in acetonitrile (10 volumes), add cyclopropylamine (1.2 eq) and diisopropylethylamine (1.5 eq).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 2: Synthesis of 2-(cyclopropylamino)pyrimidine-4-carboxylic acid
  • Dissolve the crude methyl 2-(cyclopropylamino)pyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

  • Add lithium hydroxide monohydrate (1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Data Summary

ParameterRecommended ConditionRationale
SNAr Temperature 50-80 °CTo increase reaction rate.
SNAr Solvent Acetonitrile, DMFGood solubility for reactants.
SNAr Base DIPEA, TEANon-nucleophilic HCl scavenger.
Hydrolysis Base LiOHEffective for ester saponification.
Purification pH ~3-4To precipitate the carboxylic acid.[3]

Reaction Pathway

A Methyl 2-chloropyrimidine-4-carboxylate B Methyl 2-(cyclopropylamino)pyrimidine-4-carboxylate A->B + Cyclopropylamine, Base (S N Ar) C 2-(cyclopropylamino)pyrimidine-4-carboxylic acid B->C + LiOH, H 2 O/THF (Hydrolysis)

Synthetic pathway to the target molecule.

References

  • ResearchGate. Optimization of the reaction conditions in the synthesis of 4a. [Link]

  • Organic Syntheses. Procedure for Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate (2). [Link]

  • Thieme. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • ACS Publications. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. [Link]

Sources

Removing unreacted cyclopropylamine from pyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: Volatility vs. Salt Formation

Removing unreacted cyclopropylamine (CPA) from pyrimidine reaction mixtures is a deceptively simple problem that often causes downstream bottlenecks.

The Paradox: CPA is a volatile liquid (b.p. ~50°C), which suggests it should be easily removed by rotary evaporation. However, in nucleophilic aromatic substitution (


) reactions involving chloropyrimidines, the reaction generates HCl  as a byproduct.
  • Free Base CPA: Volatile (

    
    ).[1] Easily removed.
    
  • CPA Hydrochloride (Salt): Non-volatile solid (

    
    ).[2] Cannot be evaporated. 
    

If your crude NMR shows broad aliphatic multiplets at


 0.5–0.9 ppm that refuse to leave after hours on the high-vac, you are likely trying to evaporate a salt, not a liquid.

Decision Matrix: Selecting Your Protocol

Do not blindly apply an acidic wash. Pyrimidine derivatives can be amphoteric. Use this logic flow to select the safe protocol for your specific molecule.

CPA_Removal_Decision start START: Analyze Product Structure is_prod_basic Is your Pyrimidine Product Basic? (Contains 2°/3° amines or basic heterocycles?) start->is_prod_basic acid_stable Is Product Acid Stable? is_prod_basic->acid_stable No (Neutral/Acidic) method_C METHOD C: Resin Scavenging (Chemoselective) is_prod_basic->method_C Yes (Risk of product loss) method_A METHOD A: Acidic Extraction (Partition Coefficient) acid_stable->method_A Yes method_B METHOD B: Basify & Evaporate (Volatility) acid_stable->method_B No (Acid Sensitive) method_B->method_C If CPA persists

Figure 1: Strategic decision tree for selecting the appropriate purification workflow.

Technical Protocols

Protocol A: The Acidic Partition (Standard)

Best for: Neutral pyrimidines (e.g., ether, ester, or amide substituted). Mechanism: Exploits the


 difference. CPA (

) is protonated by weak acid, becoming water-soluble. Neutral pyrimidines remain in the organic phase.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 10% Citric Acid (aq) or 1M HCl.

StepActionTechnical Rationale
1 Dilute Dilute reaction mixture with EtOAc (10 mL per mmol substrate).
2 Acid Wash Wash organic layer 2x with 10% Citric Acid .
3 Brine Wash Wash 1x with Saturated NaCl.
4 Dry & Conc. Dry over

, filter, and concentrate.

Critical Check: If your product precipitates during the acid wash, it is likely forming a salt. Switch to Protocol C .

Protocol B: The "Free Base" Evaporation (Volatility)

Best for: Acid-sensitive products or when avoiding aqueous workup. Mechanism: Forces the equilibrium of CPA towards its volatile free-base form using a stronger base, allowing it to be removed via rotary evaporation.

Reagents:

  • Base: Triethylamine (

    
    ) or Saturated 
    
    
    
    .
  • Chaser Solvent: Methanol or Dichloromethane.

  • Basify: Add excess

    
     (2.0 equiv vs CPA) to the reaction mixture.
    
    • Why?

      
       (
      
      
      
      10.75) is more basic than CPA (
      
      
      9.1). It will steal the proton from CPA-HCl, regenerating volatile free CPA.
  • Evaporate: Rotovap at 40–45°C (bath temp).

  • Azeotropic Chase:

    • Add 20 mL Methanol or DCM .

    • Evaporate again.

    • Repeat 2x.

    • Why? CPA forms low-boiling azeotropes with alcohols, dragging the last traces of amine out of the oil.

Protocol C: Solid-Phase Scavenging (High Purity)

Best for: Late-stage drug candidates, basic products, or parallel synthesis (library generation). Mechanism: A polymer-supported isocyanate reacts irreversibly with the nucleophilic amine (CPA) to form a urea, which is filtered off.

Reagents:

  • Resin: PS-Isocyanate or MP-Isocyanate (Polystyrene backbone).[3]

  • Loading: Typically 1.0 – 1.5 mmol/g.

Scavenging_Workflow mix Crude Mixture (Product + Excess CPA) resin Add PS-Isocyanate Resin (2-3 equiv vs CPA) mix->resin shake Agitate (RT, 2-4 hours) resin->shake filter Filtration (Fritted Funnel) shake->filter waste Solid Waste (Resin-CPA Urea) filter->waste Retentate pure Filtrate (Pure Product) filter->pure Eluent

Figure 2: Chemoselective scavenging workflow using isocyanate resins.

Step-by-Step:

  • Calculate: Estimate excess CPA (e.g., 0.5 mmol).

  • Add Resin: Add 3.0 equivalents of PS-Isocyanate resin relative to the excess CPA.

  • Agitate: Shake gently at room temperature for 2–4 hours.

    • Note: Do not use magnetic stir bars, as they grind the resin beads, clogging filters.

  • Filter: Pass through a fritted cartridge or filter paper.

  • Result: The filtrate contains your product; the CPA is covalently bound to the beads.

Troubleshooting & FAQ

Q: I used Protocol B (Evaporation), but the product still smells like amine. A: The human nose detects CPA at ppb levels.

  • Test: Don't rely on smell. Run a

    
     NMR.
    
  • Fix: If NMR confirms CPA (multiplet at 0.5 ppm), dissolve in DCM and wash once with 0.5M HCl (rapidly) to strip the trace surface amine without degrading the bulk product.

Q: My pyrimidine product is water-soluble. How do I remove CPA? A: You cannot use Protocol A (Extraction).

  • Solution: Use Protocol C (Scavenging) . Alternatively, use Ion Exchange Chromatography (SCX column). Load the mixture onto an acidic SCX cartridge; wash with Methanol (elutes non-basic impurities), then elute product with

    
    /MeOH. Note: This requires the product to be basic.
    

Q: Can I use copper sulfate (


) to complex the amine? 
A:  Yes, but with caution.
  • Method: Washing with saturated aqueous

    
     turns CPA into a water-soluble deep blue copper complex.
    
  • Risk: Pyrimidines are good ligands. You risk complexing your product and losing it to the aqueous phase or contaminating the organic phase with copper. Protocol A (Citric Acid) is generally safer for pyrimidines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13146, Cyclopropylamine. Retrieved from [Link]

  • Biotage. (n.d.). Isocyanate Scavengers: MP-Isocyanate and PS-Isocyanate.[3] Retrieved from [Link] (General reference for resin specifications).

  • University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved from [Link]

Sources

Technical Guide: Optimizing pH for Precipitation of Pyrimidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isolating Pyrimidine-4-carboxylic acid (P4CA) via precipitation is a common yet deceptive unit operation. Unlike standard benzoic acid derivatives, P4CA is amphoteric . It possesses both an acidic moiety (carboxylic acid) and a basic moiety (pyrimidine nitrogen).

The Critical Failure: Users often apply standard acidic workup protocols (acidifying to pH < 1), assuming "lower pH equals higher yield." For P4CA, this causes the product to redissolve as a cationic salt, resulting in massive yield loss.

The Solution: You must target the Isoelectric Point (pI) —the specific pH window where the net charge is zero and water solubility is at its thermodynamic minimum.

Module 1: The Isoelectric Sweet Spot

To maximize recovery, you must visualize the molecule's behavior across the pH spectrum. P4CA exists in three distinct states depending on the proton concentration.

The Solubility-pH Landscape
  • pH > 4.0 (Anionic Region): The carboxylic acid is deprotonated (

    
    ). The molecule is highly soluble in water as a carboxylate salt.
    
  • pH < 1.0 (Cationic Region): The pyrimidine ring nitrogen protonates (

    
    ). The molecule becomes a soluble chloride/sulfate salt.
    
  • pH 2.0 – 2.8 (The "Valley" of Insolubility): The molecule exists primarily as the neutral free acid (or zwitterion). This is your target window.[1]

Visualizing the Species Distribution

P4CA_Solubility High_pH pH > 4.0 (Anionic Species) SOLUBLE Target_pH pH 2.0 - 2.8 (Neutral/Zwitterion) INSOLUBLE (Target) High_pH->Target_pH Acidify (HCl) Slow Addition Low_pH pH < 1.0 (Cationic Species) SOLUBLE Target_pH->Low_pH Over-Acidification (Yield Loss!) Low_pH->Target_pH Back-Titrate (NaOH) Corrective Action

Figure 1: The solubility cliff of Pyrimidine-4-carboxylic acid. Note that deviation in either direction from the pI increases solubility.

Module 2: Critical Data & Thresholds

Use these values to calibrate your pH meter and calculations.

ParameterValueImplications for Workup

(Ring N)
~1.3 - 1.5Below this pH, the ring protonates and product redissolves.

(COOH)
~2.80 - 2.85Above this pH, the acid deprotonates and product redissolves.
Isoelectric Point (

)
~2.1 - 2.2 The theoretical point of minimum solubility.
Solubility (pH 7.2) ~1 mg/mLSignificant losses if mother liquor volume is too high.
Solubility (Ethanol) 0.25 mg/mLEthanol is an excellent anti-solvent for this compound.

Technical Note: The


 of the carboxylic acid is lower than typical benzoic acids due to the electron-withdrawing nature of the pyrimidine ring.

Module 3: Optimized Precipitation Protocol

This protocol replaces the standard "dump and stir" acidification method.

Reagents
  • Acid: 2M or 6M HCl (Do not use concentrated HCl directly; it creates local hotspots of pH < 0).

  • Base (for correction): 2M NaOH.

  • Anti-solvent: Cold Ethanol or Isopropanol.

Step-by-Step Workflow
  • Concentration: Reduce the reaction volume (if aqueous) to the minimum stirrable volume via rotary evaporation. High water volume = high yield loss (due to the 1 mg/mL baseline solubility).

  • Temperature Control: Cool the mixture to 0–5°C . Solubility decreases significantly with temperature.

  • The "Reverse Quench" (Optional but Recommended):

    • If your crude is in a basic solution, do not dump acid into it.

    • Instead, slowly drip the basic solution into a pre-cooled buffer at pH 2.5. This maintains the optimal pH environment for crystal growth.

  • Direct Acidification (Standard):

    • Insert a calibrated pH probe directly into the reactor.

    • Add HCl slowly.

    • STOP when pH reaches 3.0 .

    • Wait 15 minutes. Allow "seed" crystals to form.

    • Continue adding HCl dropwise until pH reaches 2.1 – 2.3 .

    • DO NOT EXCEED pH 1.5.

  • Aging: Stir at 0°C for 1–2 hours. This Ostwald ripening process converts amorphous "oil" into filterable crystals.

  • Filtration: Filter the solid.

  • The Wash (Crucial): Wash with cold ethanol (not water). P4CA is 4x less soluble in ethanol than in water.

Troubleshooting Center (FAQ)

Q1: I acidified to pH 1.0 like I do for benzoic acid, but my yield is 20%. Where is it?

Diagnosis: You have protonated the pyrimidine ring. Fix: Your product is in the filtrate.[1]

  • Take the filtrate.[1]

  • Slowly add 2M NaOH (back-titrate).

  • Watch for a thick precipitate forming as you pass through pH 1.5

    
     2.0.
    
  • Stop at pH 2.2.

Q2: The product is "oiling out" (forming a sticky gum) instead of crystals.

Diagnosis: The supersaturation occurred too fast, or the temperature is too high. Fix:

  • Re-heat the mixture until the oil dissolves (or add a small amount of water).

  • Seed the solution with a few milligrams of pure P4CA crystals (if available).

  • Slow Cool: Ramp temperature down by 5°C every 30 minutes.

  • Agitation: Ensure vigorous stirring to break up oil droplets before they coalesce.

Q3: My product has high ash content (inorganic salts).

Diagnosis: Co-precipitation of NaCl (from NaOH + HCl neutralization) due to low water volume. Fix:

  • Reslurry: Suspend the solid in a minimum amount of cold water (pH adjusted to 2.2). Stir for 30 minutes and re-filter. The NaCl will dissolve; the P4CA will remain mostly insoluble.

  • Ethanol Wash: NaCl is insoluble in ethanol, but if the salt is trapped inside the crystal lattice, a water reslurry is required.

Q4: The product is colored (yellow/brown) but should be white.

Diagnosis: Pyrimidines are excellent ligands and may be chelating trace metals from the reactor or reagents. Fix:

  • Add a chelating agent (EDTA) to the aqueous phase before precipitation.

  • Recrystallize from water/ethanol with activated charcoal.

References

  • Cayman Chemical. (2022).[2] Pyrimidine-4-Carboxylic Acid Product Information & Solubility Data. Link

  • ChemicalBook. (2024). 4-Pyrimidinecarboxylic acid Properties and pKa Prediction. Link

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on Crystallization and Salt Selection).

  • Li, J. J. (2014). Heterocyclic Chemistry in Drug Discovery. Wiley.[1] (General reactivity of pyrimidines).

  • PubChem. (n.d.). Compound Summary: Pyrimidine-4-carboxylic acid.[2][3][4][5][6][7] National Library of Medicine. Link

Sources

Solving solubility issues of pyrimidine zwitterions in aqueous media

[1]

Status: Operational Ticket ID: PYR-ZW-SOL-001 Assigned Specialist: Senior Application Scientist, Physicochemical Characterization Unit[1]

Executive Summary: The "Brick Dust" Challenge

Pyrimidine zwitterions present a unique "brick dust" paradox in drug development. While they often possess polar functional groups, their high crystal lattice energy—driven by strong intermolecular ionic interactions and


1

This guide moves beyond basic "shake and wait" methods. It provides a mechanistic approach to disrupting the crystal lattice without compromising the chemical stability of your compound.

Module 1: The pH-Solubility Landscape (The U-Shape)

The Theory: Zwitterionic pyrimidines exhibit a U-shaped solubility profile. Solubility is lowest at the isoelectric point (pI) , where the net charge is zero and the crystal lattice energy is highest. To dissolve the compound, you must shift the bulk pH at least 2 units away from the pI to induce a net positive (cationic) or negative (anionic) charge.

Protocol 1.1: Determination of pI and pH-Dependent Solubility

Do not rely on calculated pKa values alone. Pyrimidine ring electronics can shift experimental pKa values significantly.

Reagents:

  • Universal Buffer (Britton-Robinson or multicomponent buffer: Citrate/Phosphate/Borate) covering pH 2–12.[1]

  • 0.1 N HCl and 0.1 N NaOH.

Workflow:

  • Preparation: Weigh 5 mg of solid zwitterion into 10 separate HPLC vials.

  • Solvent Addition: Add 500 µL of buffer at varying pH points (2, 3, 4, ... 11, 12).

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic Solubility).

    • Critical Step: Measure the pH after addition of the solid.[2] Zwitterions have high buffering capacity and will shift the solution pH toward their pI. Adjust back to target pH using HCl/NaOH if necessary.

  • Analysis: Centrifuge (15,000 rpm, 10 min), filter supernatant, and analyze via HPLC-UV.

  • Plotting: Plot Solubility (mg/mL) vs. Final pH. The minimum of the curve is your experimental pI.

Module 2: Breaking the Lattice (Hydrotropy vs. Cosolvency)

The Theory: When pH adjustment is insufficient (or biologically incompatible), you must reduce the energy penalty of cavity formation in water.

  • Cosolvents (DMSO, PEG): Reduce the dielectric constant of water. Risk:[1][3] Precipitation upon dilution in blood/media.

  • Hydrotropes (Nicotinamide, Sodium Benzoate): Interact specifically with the pyrimidine ring via planar stacking, disrupting the solute-solute interactions. Benefit: minimal precipitation on dilution.

Decision Matrix: Solubilizer Selection
MethodBest For...MechanismRisk Factor
pH Adjustment Ionizable zwitterions with stable pKaIonization (Repulsion)Low solubility at physiological pH (7.[1]4) if pI ≈ 7.4
Hydrotropy Planar pyrimidines, "Brick Dust" solids

-

Stacking / Complexation
High concentration required (up to 2M)
Cosolvents Lipophilic compounds (High LogP)Dielectric Constant Modulation"Crash out" (precipitation) upon dilution
Cyclodextrins Bulky hydrophobic substituentsInclusion ComplexationSteric hindrance may prevent inclusion
Protocol 2.1: Hydrotropic Screening (The "Stacking" Assay)

Objective: Determine if your pyrimidine responds to hydrotropic solubilization (indicating stacking-limited solubility).[1]

  • Stock Preparation: Prepare 2.0 M stock solutions of Nicotinamide (Hydrotrope A) and Sodium Benzoate (Hydrotrope B) in water.

  • Dilution Series: Prepare 0.5M, 1.0M, and 2.0M dilutions.

  • Saturation: Add excess pyrimidine zwitterion to each vial.

  • Incubation: Shake for 24 hours at 25°C.

  • Readout: If solubility increases >50-fold compared to water, your solubility issue is driven by

    
    -stacking.[1] Proceed with hydrotrope formulation.
    

Module 3: Visualization of the Solubilization Logic

The following diagram illustrates the decision logic for solubilizing a refractory pyrimidine zwitterion.

SolubilityLogicStartStart: Pyrimidine Zwitterion(Low Aqueous Solubility)Check_pIStep 1: Determine Isoelectric Point (pI)(Protocol 1.1)Start->Check_pIIs_pI_PhysiologicalIs pI close to 7.4?Check_pI->Is_pI_PhysiologicalAdjust_pHStrategy A: pH AdjustmentTarget pH = pI ± 2Is_pI_Physiological->Adjust_pHNo (pI < 5 or > 9)HydrotropyStrategy B: Hydrotropy(Nicotinamide/Benzoate)Is_pI_Physiological->HydrotropyYes (pI ≈ 7.4)Check_StabilityCheck Chemical Stability(Hydrolysis/Oxidation)Adjust_pH->Check_StabilityHydrotropy->Check_StabilityCosolventStrategy C: Cosolvents(PEG400 / DMSO)SuccessSolubilized FormulationCosolvent->SuccessStableFailRe-engineer Crystal(Salt Selection/Cocrystal)Cosolvent->FailPrecipitates on DilutionCheck_Stability->CosolventUnstable/InsolubleCheck_Stability->SuccessStable

Caption: Decision tree for selecting the optimal solubilization strategy based on pI and physiological constraints.

Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but precipitates immediately when added to buffer (The "Crash Out" effect). Why?

A: This is a classic kinetic solubility failure. DMSO is an aprotic solvent that disrupts hydrogen bonding. When you dilute into water (protic), the water molecules re-establish a high-dielectric environment, forcing the hydrophobic pyrimidine rings to aggregate instantly.

  • Fix: Switch to Protocol 2.1 (Hydrotropy) . Hydrotropes like nicotinamide coat the pyrimidine ring, preventing aggregation even in aqueous environments.

Q2: The pH of my solution drifts during the solubility experiment.

A: Zwitterions act as buffers near their pI. If you add a solid zwitterion to a weak buffer, the compound will dominate the pH equilibrium.

  • Fix: Use high-capacity buffers (100 mM instead of 10 mM) or manually titrate the pH after the solid has been added to the saturation point.

Q3: I see "oiling out" instead of a clear solution or precipitate.

A: This indicates you have reached the "Liquid-Liquid Phase Separation" (LLPS) limit before crystallization. This often happens with lipophilic zwitterions in the presence of high salt concentrations (Salting Out).

  • Fix: Reduce ionic strength. Switch from inorganic salts (NaCl) to organic solubilizers (PEG400 or Polysorbate 80).

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies. (2015). [Link]

  • Hydrotropic Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health (PubMed). [Link][1]

  • Accuracy of Calculated pH-Dependent Aqueous Drug Solubility. National Institutes of Health (PubMed). [Link][1]

  • Solubility of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. [Link]

  • Zwitterionic Deep Eutectic Solvents. Iowa State University. [Link]

Technical Support Center: Regioselective Cyclopropylamination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the regioselective nucleophilic aromatic substitution (


) of dichloropyrimidines with cyclopropylamine. It is designed for medicinal chemists and process development scientists.

Topic Overview

The reaction between 2,4-dichloropyrimidine and cyclopropylamine is a cornerstone transformation in the synthesis of kinase inhibitors (e.g., TKIs). The core challenge is regioselectivity : ensuring the amine attacks the C4 position (preferred) or the C2 position (challenging) exclusively, while avoiding bis-substitution (formation of the 2,4-diamino product).

This guide moves beyond basic procedures to explain the electronic and steric causality driving these reactions, offering troubleshooting protocols to correct isomeric mixtures.

Part 1: Mechanism & Prediction (The "Why")

The Electronic Landscape

In unsubstituted 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position.

  • Resonance: The nitrogen atoms at N1 and N3 can both stabilize the Meisenheimer complex formed by attack at C4 (para-quinoid-like resonance). Attack at C2 allows stabilization primarily by adjacent nitrogens but lacks the extended conjugation of the C4 pathway.

  • Sterics: The C4 position is generally less sterically hindered than C2, which is flanked by two ring nitrogens.

The "C5 Effect"

The substituent at C5 is the "tuning knob" for regioselectivity.

  • C5-EWG (Electron Withdrawing Group, e.g., -NO2, -F, -CF3): Drastically lowers the LUMO energy, making the ring more reactive. It enhances C4 selectivity (often >95:5) due to additional resonance stabilization of the C4-intermediate.

  • C5-EDG (Electron Donating Group, e.g., -OMe, -NH2): Raises the LUMO energy. It can erode selectivity, leading to difficult-to-separate C4/C2 mixtures (e.g., 60:40), or in rare cases (with specific solvents/catalysts), favor C2.

Visualization: Reaction Energy Landscape

The following diagram illustrates the kinetic vs. thermodynamic pathways.

ReactionPath Start 2,4-Dichloropyrimidine + Cyclopropylamine TS_C4 TS (C4-Attack) Lower Activation Energy (Kinetic Path) Start->TS_C4 Fast (0°C) TS_C2 TS (C2-Attack) Higher Activation Energy Start->TS_C2 Slow Prod_C4 Product A: 4-(cyclopropylamino)-2-chloropyrimidine (Major) TS_C4->Prod_C4 Prod_C2 Product B: 2-(cyclopropylamino)-4-chloropyrimidine (Minor) TS_C2->Prod_C2 Bis Bis-Product: 2,4-di(cyclopropylamino)pyrimidine (Over-reaction) Prod_C4->Bis + Excess Amine + Heat Prod_C2->Bis + Excess Amine

Caption: Kinetic pathway analysis showing the lower activation barrier for C4 substitution. Bis-addition is a sequential risk driven by excess equivalents or heat.

Part 2: Experimental Protocols

Protocol A: High-Fidelity C4-Selective Synthesis

Target: 4-(cyclopropylamino)-2-chloropyrimidine

The Logic: To maximize C4 selectivity, we utilize kinetic control . Low temperature prevents the system from overcoming the higher barrier to C2 attack. A mild base scavenges HCl without promoting bis-addition.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Cyclopropylamine (1.05 eq) — Strict stoichiometry is critical.

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) or

    
     (1.5 eq).
    
  • Solvent: Ethanol (Protic solvents often stabilize the C4 transition state) or THF.

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration) and cool to 0°C (ice bath).

  • Base Addition: Add DIPEA. Stir for 5 minutes.

  • Nucleophile Addition: Add Cyclopropylamine dropwise over 20 minutes.

    • Why? High local concentration of amine favors bis-addition. Slow addition ensures the mono-chloride is the dominant electrophile.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If starting material remains but bis-product is forming, do not heat . Add 0.1 eq more amine and stir longer at 0°C.

  • Workup: Evaporate volatiles. Partition between EtOAc and Water. Wash organic layer with Brine.

Protocol B: Strategies for C2-Selectivity (The "Reverse" Problem)

Target: 2-(cyclopropylamino)-4-chloropyrimidine

The Issue: Direct


 with a primary amine (cyclopropylamine) almost never favors C2.
The Solution:  You must use a "Mask and Swap" strategy or a specific catalyst.

Method 1: The Thiomethyl Route (Recommended)

  • Start: 2,4-Dichloropyrimidine.

  • Step 1: React with NaSMe (1.0 eq) at 0°C. This selectively hits C4 to form 4-thiomethyl-2-chloropyrimidine .

  • Step 2: Oxidize sulfur to sulfone/sulfoxide (mCPBA) to make it a leaving group (optional, or displace Cl directly if activated).

  • Step 3: React with Cyclopropylamine. The amine will displace the C2-Cl (if C4 is SMe) or the C4-SO2Me depending on conditions.

    • Note: Actually, the most reliable route to the C2-amino-4-chloro core is to start with 2,4-dichloropyrimidine , react with NaSMe to get the 4-SMe-2-Cl isomer (C4 is more reactive to thiols too), then react the C2-Cl with cyclopropylamine under forcing conditions (heat), and finally restore C4 functionality.

Method 2: Palladium Catalysis (Buchwald-Hartwig) While standard


 favors C4, Pd-catalysis can sometimes override this based on the ligand's steric interaction with the N1/N3 lone pairs, though this is less predictable for pyrimidines than pyridines.

Part 3: Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
High levels of Bis-product (>10%) Excess amine or high temperature.Reduce amine to 0.95–1.0 eq. Maintain T < 5°C. Use slow addition (syringe pump).
Poor C4:C2 Selectivity (e.g., 60:40) C5-EDG present or non-polar solvent used.Switch solvent to n-Butanol or Ethanol (protic solvents enhance C4 selectivity). Lower the temperature to -20°C.
Reaction Stalled (<50% conversion) Deactivated ring (C5-EDG) or steric bulk.Do not heat immediately. Add a Lewis Acid catalyst (

, 0.5 eq) to activate the nitrogen atoms without thermal energy.
Hydrolysis (Formation of Pyrimidinone) Wet solvent or hygroscopic amine.Use anhydrous THF/EtOH. Ensure base (

) is dry.
Frequently Asked Questions

Q1: Why use cyclopropylamine hydrochloride instead of the free base?

  • A: The hydrochloride salt is non-volatile and easier to handle. However, you must add an extra equivalent of base (e.g., 2.2 eq DIPEA total) to liberate the free amine in situ. This often provides a "slow release" effect that can actually improve regioselectivity by keeping the free amine concentration low.

Q2: Can I separate the C4 and C2 isomers if I get a mixture?

  • A: Yes, but it is difficult.

    • TLC: The C4-isomer is usually more polar (lower Rf) than the C2-isomer because the C4-amino group has a stronger dipole interaction with the ring nitrogens.

    • Column: Use a gradient of DCM:MeOH or Hexane:EtOAc.

    • Crystallization: The C4 isomer is often more crystalline due to symmetry/H-bonding capability.

Q3: Does the "Cyclopropyl" group change reactivity compared to n-propyl?

  • A: Yes. The cyclopropyl group has significant

    
    -character in the C-N bond, making the nitrogen lone pair slightly less nucleophilic than in n-propylamine. It is also more sterically demanding. This slight reduction in nucleophilicity generally improves C4 selectivity  by making the reaction more sensitive to the electrophilic difference between C4 and C2.
    

Part 4: Decision Logic for Optimization

Use this flow to determine your starting conditions.

OptimizationFlow Start Start: Cyclopropylamine + Dichloropyrimidine CheckC5 Check C5 Substituent Start->CheckC5 EWG C5 = EWG (NO2, F, CF3) CheckC5->EWG EDG C5 = EDG (OMe, Me) CheckC5->EDG H C5 = H (Unsubstituted) CheckC5->H Cond1 Condition A: THF, -78°C to 0°C High Selectivity Expected EWG->Cond1 Very Reactive Cond3 Condition C: Lewis Acid (ZnCl2) + THF or Pd-Catalysis EDG->Cond3 Sluggish/Poor Selectivity Cond2 Condition B: EtOH, 0°C to RT Standard Protocol H->Cond2 Standard

Caption: Decision matrix for selecting solvent and temperature based on pyrimidine substitution patterns.

References
  • Regioselectivity in Amination of 2,4-Dichloropyrimidines

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[1][2][3][4]

    • Source:Organic Letters (2006).[1][2]

    • URL:[Link]

  • Tertiary vs.

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source:Journal of Organic Chemistry (2015).[2][5]

    • URL:[Link]

  • Cyclopropylamine Synthesis & Properties

    • Title: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.[6]

    • Source:ChemRxiv (Preprint).
    • URL:[Link]

  • General Review of Pyrimidine Functionalization

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[7][8]

    • Source:N
    • URL:[Link]

Sources

Recrystallization solvent systems for high-purity aminopyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvent Systems for High-Purity Aminopyrimidine Carboxylic Acids Ticket ID: #REC-PYR-001 Status: Active Expert: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Zwitterion Challenge

Welcome to the technical guide for purifying aminopyrimidine carboxylic acids (e.g., 2-amino-4-pyrimidinecarboxylic acid).

The Core Challenge: These molecules are zwitterionic . They possess both a basic pyrimidine nitrogen/exocyclic amine and an acidic carboxyl group.

  • Solubility Paradox: They are often insoluble in non-polar organics (Hexane, DCM) and simple alcohols (Ethanol) but highly soluble in strong acid or strong base.

  • The Goal: The purification strategy must exploit the Isoelectric Point (pI) —the specific pH where the molecule has a net neutral charge and minimum solubility.

Solvent System Decision Matrix

Before selecting a protocol, determine your primary impurity profile. Use this logic flow to select the correct system.

SolventSelection Start Identify Primary Impurity ImpurityType Impurity Type? Start->ImpurityType Inorganic Inorganic Salts / Starting Materials ImpurityType->Inorganic High Salt Content Organic Regioisomers / Colored Organics ImpurityType->Organic Isomers/Tars SystemA System A: Acid-Base Swing (Aqueous) Inorganic->SystemA Best for Bulk Purity SystemB System B: Binary Organic (DMSO/Water) Organic->SystemB Best for Polishing

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system based on impurity profile.[1]

Protocol A: The Acid-Base Swing (Aqueous)

Best For: Bulk purification, removal of inorganic salts, and initial isolation.

The Mechanism

This method relies on pH manipulation.[2][3][4][5][6] The compound is dissolved as a salt (high solubility) and precipitated as a free acid zwitterion (low solubility).

Step-by-Step Methodology
  • Dissolution (Salt Formation):

    • Suspend crude solid in Water (5–10 volumes) .[1]

    • Slowly add 2M NaOH (or NH₄OH) while stirring until pH reaches 10–11 .

    • Checkpoint: The solution should become clear. If haze remains, these are non-acidic impurities.

  • Filtration (Clarification):

    • Add Activated Charcoal (5 wt%) and heat to 50°C for 30 mins to remove color.

    • Filter through a Celite pad while warm to remove charcoal and insoluble mechanical impurities.

  • Precipitation (The Swing):

    • Cool filtrate to 20°C .

    • Slowly add 1M HCl dropwise. Monitor pH continuously.

    • Critical Zone: Heavy precipitation will occur as you approach pH 3.0–4.0 (the pI range for most aminopyrimidine carboxylic acids).

  • Digestion:

    • Once pH 3.5 is reached, stir the slurry for 1 hour. This "aging" process converts amorphous precipitate into filterable crystals.[1]

  • Isolation:

    • Filter via vacuum.[1][7][8] Wash cake with cold water (2x) then acetone (1x) to aid drying.[1]

Expert Insight: Do not overshoot the acidification (e.g., to pH 1). If the solution becomes too acidic, the pyrimidine nitrogen will protonate, forming a soluble hydrochloride salt, and your yield will crash.

Protocol B: Binary Organic System (DMSO/Water)

Best For: Removing regioisomers and "polishing" high-value intermediates.[1]

The Mechanism

Aminopyrimidine carboxylic acids have moderate solubility in dipolar aprotic solvents (DMSO, DMF) but are insoluble in water. Water acts as a powerful anti-solvent.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve crude solid in DMSO (minimum volume, typically 3–5 volumes) at 60–70°C .

    • Note: Do not exceed 80°C to avoid thermal decomposition (decarboxylation).[1]

  • Anti-Solvent Addition:

    • While maintaining 60°C, add warm Water dropwise until a persistent turbidity (cloudiness) is observed.

    • Stop water addition.[1] Stir until the cloudiness resolves (or seed with pure crystal).

  • Crystallization:

    • Slowly cool to room temperature over 2 hours.

    • Further cool to 0–5°C in an ice bath.

  • Isolation:

    • Filter the crystals.[7][8]

    • Critical Wash: Wash immediately with Ethanol or Isopropanol .[1] This removes the high-boiling DMSO, which is otherwise difficult to dry off.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the anti-solvent (water) is added too fast, or the temperature is too high, pushing the system into a metastable region where the product forms a supersaturated oil droplets rather than a crystal lattice. Fix:

  • Seeding: Add a few crystals of pure product before the oiling point.

  • Temperature: Lower the initial dissolution temperature.

  • Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Q2: The product is colored (yellow/brown) even after recrystallization.

Diagnosis: Pyrimidines are prone to oxidation, forming conjugated impurities (often azo or nitroso species) that incorporate into the crystal lattice. Fix:

  • Chemical Reduction: During the dissolution step (Protocol A), add 0.5 wt% Sodium Dithionite (Na₂S₂O₄) . This reduces colored oxidized species to colorless byproducts that stay in the mother liquor.

  • Charcoal: Ensure you are using "acid-washed" activated carbon to prevent leaching of iron, which can complex with the carboxylic acid.

Q3: I have high ash content (inorganic residue).

Diagnosis: You likely used Protocol A (Acid/Base) and trapped NaCl in the crystal lattice. Fix:

  • Reslurry: Suspend the wet cake in 50:50 Ethanol/Water and stir for 30 minutes, then refilter. This dissolves trapped salts without significantly dissolving the organic product.

Visualizing the Isoelectric Precipitation

This diagram illustrates the solubility curve relative to pH, critical for Protocol A.

SolubilityCurve Acid pH < 2 (Cationic Form) Soluble Isoelectric pH 3-4 (Zwitterion) INSOLUBLE Isoelectric->Acid Add Excess HCl (Yield Loss!) Base pH > 9 (Anionic Form) Soluble Base->Isoelectric Add HCl

Figure 2: The solubility profile of aminopyrimidine carboxylic acids. The "Sweet Spot" for precipitation is strictly between pH 3 and 4.

References

  • PubChem. (2025).[1] 2-Aminopyrimidine-4-carboxylic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991).[9] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research. Retrieved from [Link][1][9]

  • Google Patents. (2020).[1] Synthesis and purification method of 2-amino-4-methylpyridine (CN107011254B). Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry of Cyclopropylamino Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation characteristics of Cyclopropylamino Pyrimidines , a critical scaffold in kinase inhibitors (e.g., JAK/STAT pathway targets) and antiviral agents (e.g., Ticagrelor intermediates).

It compares this scaffold against its most common bioisosteres—Isopropylamino and Allylamino pyrimidines—to provide researchers with definitive spectral fingerprints for structural verification.

Executive Summary

The Product: Cyclopropylamino Pyrimidine Scaffold. Primary Application: Structural elucidation of kinase inhibitors and drug metabolites. Core Advantage: The cyclopropyl moiety exhibits a unique "High-Stability/Distinct-Loss" fragmentation profile compared to aliphatic isomers, allowing for rapid differentiation of N-alkylated impurities during drug development.

Comparison at a Glance
FeatureCyclopropylamino (Target)Isopropylamino (Alternative)Allylamino (Alternative)
Key Diagnostic Ion

41
(

)

43
(

)

41
(

)
Primary Neutral Loss 41 Da (Radical) or 57 Da (Amine)42 Da (Propene)41 Da (Allyl radical)
Characteristic Loss Absence of

Strong

(Methyl loss)
Absence of

Ring Stability High (Resistance to

-elimination)
Low (Facile McLafferty-type)Moderate

Technical Deep Dive: Fragmentation Mechanics

The "Strain-Stability" Paradox

Unlike isopropyl groups, which possess flexible


-hydrogens facilitating facile neutral loss of propene (

Da) via a four-membered transition state, the cyclopropyl ring is geometrically constrained. The C-H bonds are orthogonal to the

-system required for simple elimination.

Consequence:

  • Suppressed Neutral Loss: The loss of the cyclopropyl group as a neutral alkene (

    
    ) is energetically unfavorable compared to the loss of propene from an isopropyl group.
    
  • Radical Cleavage: Under high collision energies (CID), the cyclopropyl-nitrogen bond often undergoes homolytic cleavage, resulting in the loss of the cyclopropyl radical (41 Da) , leaving a radical cation on the pyrimidine amine.

Differentiating Isomers (The "Methyl Rule")

The most critical differentiator in MS/MS interpretation is the Methyl Radical Loss (


) .
  • Isopropylamino Pyrimidines: Exhibit a characteristic

    
     peak due to the loss of a terminal methyl group, forming a stabilized cation.
    
  • Cyclopropylamino Pyrimidines: Do NOT show an

    
     peak. The ring cannot lose a methyl group without complex rearrangement. This is the primary "Go/No-Go" spectral filter.
    

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the divergent pathways between the Cyclopropyl target and the Isopropyl alternative.

FragmentationPathways Precursor Precursor Ion (MH+) Cyclopropylamino Pyrimidine RingOpen Ring Opening (Strain Relief) Precursor->RingOpen High CE Cation41 Diagnostic Ion: m/z 41 (Cyclopropyl Cation) Precursor->Cation41 Low Mass Region IsoPrecursor Precursor Ion (MH+) Isopropylamino Pyrimidine MethylLoss Fragment: [M-15]+ (Loss of Methyl Radical) IsoPrecursor->MethylLoss Diagnostic Marker (Absent in Cyclopropyl) PropeneLoss Fragment: [M-42]+ (Loss of Neutral Propene) IsoPrecursor->PropeneLoss Facile H-Transfer RadicalLoss Fragment: [M-41]+. (Loss of Cyclopropyl Radical) RingOpen->RadicalLoss - C3H5•

Figure 1: Divergent fragmentation pathways. Note the unique Methyl Loss (


) specific to the Isopropyl alternative, absent in the Cyclopropyl scaffold.

Experimental Protocol: Self-Validating Workflow

To reliably distinguish these patterns, use the following Step-by-Step ESI-MS/MS Protocol . This protocol includes a self-validation step using "In-Source Fragmentation" (ISF) to generate reference ions.

Phase 1: Sample Preparation
  • Solvent: Dissolve compound in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Promotes protonation (

      
      ) essential for ESI.[1]
      
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

Phase 2: MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage:

    • Screening: 30V (Preserves molecular ion).

    • ISF Check: 80V (Induces "In-Source" fragmentation to mimic MS/MS).

  • Collision Energy (CE): Ramp from 10 eV to 50 eV.

    • Why: Cyclopropyl rings are stable. Low CE (10-20 eV) often leaves the precursor intact. High CE (>35 eV) is required to observe the diagnostic radical loss.

Phase 3: Data Validation Logic (The "Decision Tree")
  • Observe Parent Ion (

    
    ):  Confirm 
    
    
    
    .
  • Check

    
    : 
    
    • If Present (>5% abundance)

      
      Isopropyl  (or branched alkyl).
      
    • If Absent

      
       Proceed to Step 3.
      
  • Check Low Mass Range (

    
     40-45): 
    
    • Dominant

      
       41 
      
      
      
      Cyclopropyl (or Allyl).
    • Dominant

      
       43 
      
      
      
      Isopropyl (
      
      
      ).
  • Check Neutral Loss:

    • Loss of 41 Da (Radical)

      
      Cyclopropyl .
      
    • Loss of 42 Da (Neutral)

      
       Ambiguous (could be Isopropyl or rearranged Cyclopropyl).
      

Comparative Data Summary

The table below summarizes the spectral fingerprints expected when analyzing a pyrimidine scaffold (


).
Spectral FeatureCyclopropylamino PyrimidineIsopropylamino PyrimidineMechanistic Cause
Molecular Ion Stability High ModerateRing strain prevents facile H-transfer elimination.

(Methyl)
Absent (<1%)Present (High Intensity)Cyclopropyl lacks terminal methyl groups.

(Radical)
Characteristic AbsentHomolytic cleavage of the strained N-C bond.

(Neutral)
Weak / High Energy onlyDominant (Base Peak)Isopropyl undergoes McLafferty-type elimination.
Low Mass Marker

41
(

)

43
(

)
Stability of the resulting carbocation.
RDA Cleavage Observed (Pyrimidine ring)ObservedRetro-Diels-Alder of the heteroaromatic core.

References

  • National Institutes of Health (NIH). (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Retrieved from [Link]

Sources

High-Precision FTIR Profiling: Carboxylic Acid & Amino Groups in Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists characterizing pyrimidine-based pharmaceuticals and intermediates. It synthesizes experimental data to distinguish characteristic infrared absorptions of amino and carboxylic acid functional groups on the electron-deficient pyrimidine scaffold versus the standard phenyl (benzene) alternative.

Content Type: Publish Comparison Guide Focus: Spectral differentiation of Pyrimidine derivatives vs. Phenyl analogues.

Executive Summary

In drug development, the pyrimidine ring is a pervasive scaffold (found in cytosine, thymine, and countless kinase inhibitors). However, its electron-deficient nature (due to two electronegative nitrogen atoms) significantly perturbs the vibrational frequencies of attached functional groups compared to standard carbocyclic aromatics like benzene.

This guide compares the FTIR spectral signatures of Amino (-NH₂) and Carboxylic Acid (-COOH) groups attached to a Pyrimidine core versus a Phenyl core. We provide validated wavenumber ranges, explain the electronic causality behind the shifts, and outline a self-validating experimental protocol to ensure data integrity.

Technical Comparison: Pyrimidine vs. Phenyl Scaffold

The "Alternative" for this comparison is the Phenyl ring (Benzene). Understanding how the pyrimidine core shifts peaks relative to benzene is critical for confirming the integrity of the heteroaromatic system.

The "Diaza" Effect

The pyrimidine ring contains nitrogen atoms at positions 1 and 3. These atoms exert a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (+M) , which alters the force constants of attached substituents.

FeaturePhenyl Scaffold (Alternative) Pyrimidine Scaffold (Target) Spectral Consequence
Electronic Nature Electron-rich, aromatic sextet.Electron-deficient (π-deficient).Substituents are more polarized.
Amino (-NH₂) Lone Pair Delocalized into ring (resonance).Less delocalized due to ring N repulsion? Actually, ring N withdraws density, increasing N-H acidity.N-H stretch shifts to higher frequencies (stiffer bond) compared to aniline.
Carbonyl (C=O) Bond Conjugated with phenyl ring.Conjugated with electron-poor ring.C=O stretch shifts to higher frequencies (increased double bond character).
Ring Vibrations C=C stretch ~1500, 1600 cm⁻¹.[1][2]C=N stretch ~1580-1650 cm⁻¹.Overlap Risk: Ring C=N often obscures Amide II or NH bending.

Detailed Peak Characterization

A. Amino Groups (-NH₂)

Context: Common in 2-aminopyrimidine and 4-aminopyrimidine derivatives. Critical Insight: The position of the amino group relative to the ring nitrogens (ortho/para-like) affects the hybridization and hydrogen bonding potential.

Characteristic Peaks[1][2][3][4][5][6][7][8][9][10]
  • N-H Stretching (3100–3500 cm⁻¹):

    • Primary Amines: Show a doublet (Asymmetric and Symmetric stretches).

    • Pyrimidine Shift: In 2-aminopyrimidine, the amino group is flanked by two ring nitrogens. Intramolecular H-bonding is less likely than intermolecular, but the bond is highly polarized.

    • Data Point: 2-Aminopyrimidine typically shows sharp bands at 3440 cm⁻¹ (asym) and 3300 cm⁻¹ (sym) in dilute solution. In solid state (KBr), these broaden and shift lower due to H-bonding networks.

  • N-H Scissoring (Bending) (~1600–1650 cm⁻¹):

    • Often the most difficult to assign because it overlaps with the strong C=N ring stretching vibration of the pyrimidine core.

    • Diagnostic Tip: Look for the "Scissoring" band intensity to change upon deuteration (D₂O exchange), whereas the ring C=N stretch will remain largely unchanged.

  • C-N Exocyclic Stretch (1200–1350 cm⁻¹):

    • Stronger and at higher frequencies than aliphatic amines due to partial double-bond character (resonance with the ring).

B. Carboxylic Acid Groups (-COOH)

Context: Intermediates like Pyrimidine-4-carboxylic acid. Critical Insight: Pyrimidine carboxylic acids exist almost exclusively as dimers in the solid state, heavily influencing the carbonyl and hydroxyl regions.

Characteristic Peaks[1][2][3][4][5][6][7][8][9][10]
  • O-H Stretching (2500–3300 cm⁻¹):

    • Appearance: Very broad, "hairy" band often obscuring C-H stretches.

    • Mechanism: Strong centrosymmetric dimerization via hydrogen bonds.

  • C=O Stretching (1700–1760 cm⁻¹):

    • Monomer (Free): ~1760 cm⁻¹ (Rare in solid state).

    • Dimer (H-bonded): 1700–1725 cm⁻¹ .

    • Comparison: Benzoic acid dimer absorbs ~1680–1700 cm⁻¹. The pyrimidine analog absorbs at higher wavenumbers (~1715+ cm⁻¹) because the electron-deficient ring withdraws density, shortening the C=O bond (less single-bond character contribution from resonance).

  • C-O Stretching (1210–1320 cm⁻¹):

    • Coupled with O-H in-plane bending. Look for a strong band near 1280–1300 cm⁻¹ .

Experimental Protocol: Self-Validating Analysis

To reliably distinguish these peaks, you must control for moisture (which mimics amines/acids) and polymorphism.

Method: KBr Pellet vs. ATR (Attenuated Total Reflectance)

Recommendation: Use ATR (Diamond Crystal) for rapid screening, but KBr Pellets for high-resolution structural confirmation of the fingerprint region.

Step-by-Step Workflow
  • Sample Drying (Crucial):

    • Pyrimidine derivatives are often hygroscopic. Dry sample in a vacuum oven at 40°C for 2 hours.

    • Validation: Run a background scan. Presence of broad water vapor peaks at 3600-3800 cm⁻¹ indicates insufficient purging.

  • Preparation (ATR):

    • Place 2-5 mg of sample on the Diamond crystal.

    • Apply high pressure (clamp) to ensure contact.

    • Note: ATR shifts peaks slightly lower (2-5 cm⁻¹) compared to transmission modes due to refractive index dispersion.

  • Preparation (KBr - Transmission):

    • Mix sample with spectroscopic grade KBr (1:100 ratio).

    • Grind to fine powder (particle size < wavelength of IR light to avoid scattering/Christiansen effect).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.[7]

    • Scans: 32 (Screening) or 64 (Publication).

    • Control: Run a pure KBr blank pellet to subtract moisture/CO₂ background.

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for assigning peaks in a pyrimidine derivative containing both potential groups.

FTIR_Assignment_Workflow Start Start: Unknown Pyrimidine Derivative Region1 Check 3000-3500 cm⁻¹ Region Start->Region1 Decision1 Broad 'Hairy' Band (2500-3300 cm⁻¹)? Region1->Decision1 AcidPath Suspect Carboxylic Acid Decision1->AcidPath Yes AminePath Suspect Amine / Amide Decision1->AminePath No (Sharp bands) CheckCO Check C=O Region (1700-1730 cm⁻¹) AcidPath->CheckCO AcidConfirm Confirm: Carboxylic Acid (Dimer Form) CheckCO->AcidConfirm Decision2 Doublet Peaks (3300-3500 cm⁻¹)? AminePath->Decision2 PrimaryAmine Primary Amine (-NH₂) Confirm with Scissoring ~1600-1650 cm⁻¹ Decision2->PrimaryAmine Yes (Doublet) SecondaryAmine Secondary Amine (-NH) Single Band Decision2->SecondaryAmine No (Singlet) RingOverlap Warning: Ring C=N Overlap Check 1580-1650 cm⁻¹ PrimaryAmine->RingOverlap

Figure 1: Logical workflow for distinguishing Amino and Carboxylic acid functionalities on a pyrimidine ring, accounting for spectral overlaps.

Consolidated Data Tables

Table 1: Comparative Frequency Shifts (Pyrimidine vs. Phenyl)
Functional GroupVibration ModePhenyl (Aniline/Benzoic) Pyrimidine Derivative Shift Cause
Amino (-NH₂) N-H Stretch (Asym)~3430 cm⁻¹3440–3460 cm⁻¹ Ring N -I effect increases bond force constant.
N-H Stretch (Sym)~3350 cm⁻¹3300–3340 cm⁻¹ Affected by specific H-bonding motifs (N...H-N).
C-N Stretch~1280 cm⁻¹1300–1340 cm⁻¹ Increased double bond character (resonance).
Carboxyl (-COOH) C=O[11] Stretch (Dimer)~1680–1700 cm⁻¹1710–1730 cm⁻¹ Electron-deficient ring reduces conjugation donation.
O-H Stretch2500–3300 cm⁻¹2500–3200 cm⁻¹ Similar profile; highly dependent on crystal packing.
Table 2: Key Fingerprint Assignments for Pyrimidines
Wavenumber (cm⁻¹)AssignmentNotes
3300–3500 ν(N-H)Doublet for -NH₂. Sharp in dilute solution, broader in solid.
2500–3200 ν(O-H)Broad, multi-sub-band structure (Fermi resonance). Indicates -COOH dimer.
1700–1730 ν(C=O)Strong intensity. Higher freq than benzene analogs.
1620–1660 δ(NH₂) + ν(C=N)Critical Overlap Zone. Amine scissoring mixes with Ring stretching.
1560–1600 ν(C=C) / ν(C=N)Skeletal ring vibrations.
1200–1350 ν(C-N) / ν(C-O)Strong bands. C-N (amine) and C-O (acid) both appear here.
990–1000 Ring BreathingCharacteristic "Star of David" vibration for 1,3-diazines.
650–900 γ(N-H) WagBroad, medium intensity. Confirms primary/secondary amine.[3][4][11][12]

References

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum . International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Spectroscopic Investigations of 2-Aminopyridine (Analogous Comparison) . TSI Journals. Available at: [Link]

  • Infrared Spectra of Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]

  • Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium . MDPI Crystals. Available at: [Link][13]

  • Interpreting Infrared Spectra: Amines and Acids . Specac Application Notes. Available at: [Link]

Sources

HPLC retention time comparison of 2-amino vs 4-amino pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Retention Time Comparison: 2-Amino vs 4-Amino Pyrimidine Carboxylic Acids

Part 1: Core Directive & Executive Summary

The Challenge: Separating 2-aminopyrimidine-4-carboxylic acid (2-AP-4-CA) and 4-aminopyrimidine-2-carboxylic acid (4-AP-2-CA) is a classic problem in polar isomer resolution.[1] These molecules are structural isomers with distinct acid-base profiles that dictate their chromatographic behavior.[1]

The Verdict:

  • HILIC Mode (Recommended): 4-amino isomers typically retain longer than 2-amino isomers.[1] The 4-amino group is significantly more basic (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) than the 2-amino group (
    
    
    
    ), leading to stronger ionic interactions with silanols or polar stationary phases.
  • Reversed-Phase (C18) Mode: 2-amino isomers typically retain longer (or elute later) than 4-amino isomers under acidic conditions.[1] The 2-amino species is less protonated (more neutral) at pH 3–4, whereas the 4-amino species is fully cationic and elutes near the void volume.[1]

Part 2: Scientific Integrity & Mechanistic Analysis

Chemical Physiochemistry

To develop a robust method, one must understand the electronic environment of the pyrimidine ring.[1]

Feature2-Aminopyrimidine-4-Carboxylic Acid 4-Aminopyrimidine-2-Carboxylic Acid
Structure Amino group between two ring nitrogens (Pos 2).[1] Acid at Pos 4.Amino group at Pos 4.[1][2][3][4][5] Acid between two ring nitrogens (Pos 2).[1]
Amino Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Lower (~3.54). Flanked by two electron-withdrawing N-atoms, reducing lone pair availability.Higher (~5.7). Less electron-withdrawing influence; behaves more like a standard pyridine amine.
Acid Acidity (

)
Standard (~3.0). Higher Acidity (< 2.5). The carboxyl group at Pos 2 is highly activated by adjacent ring nitrogens.
Net Charge (pH 3) Partial Cation / Neutral MixFull Cation (Protonated Amine)
Separation Mechanism

Scenario A: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Mechanism: Partitioning into the water-rich layer + Electrostatic Interaction.

  • Behavior: Silica or Zwitterionic phases often have residual negative charges (silanols).[1] The 4-amino isomer , being more basic, exists predominantly as a cation (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) at mobile phase pH (typically 3–6). It engages in strong cation-exchange interactions, increasing retention.[1] The 2-amino isomer  is less basic and has a higher fraction of neutral species, leading to earlier elution.[1]
    

Scenario B: Reversed-Phase (RP) with Ion-Pairing

  • Mechanism: Hydrophobic interaction modified by charge masking.[1]

  • Behavior: On a standard C18 column at pH 3, both molecules are polar and elute fast.[1] However, the 2-amino isomer is less polar (less charge density) and will show slight retention.[1] The 4-amino isomer is fully ionized and elutes in the void.[1]

  • Optimization: Adding an ion-pairing reagent (e.g., Hexanesulfonate) creates a neutral complex.[1] The more charged 4-amino isomer will form a stronger ion-pair complex, potentially reversing the order and eluting later than the 2-amino isomer depending on the concentration of the reagent.[1]

Part 3: Visualization & Experimental Protocols

Diagram 1: Mechanistic Interaction Flow

G cluster_0 Analyte Properties cluster_1 HILIC Mode (Silica/Amide) cluster_2 Reversed Phase (C18, pH 3) Iso2 2-Amino Isomer (Low Basicity pKa ~3.5) MechH Mechanism: Partitioning + Cation Exchange Iso2->MechH MechR Mechanism: Hydrophobic Interaction Iso2->MechR Less Polar Iso4 4-Amino Isomer (High Basicity pKa ~5.7) Iso4->MechH High Charge Iso4->MechR Ret2H Earlier Elution (Weaker Ionic Interaction) MechH->Ret2H Ret4H Later Elution (Strong Ionic Interaction) MechH->Ret4H Ret2R Slight Retention (More Neutral Character) MechR->Ret2R Ret4R Void Volume Elution (Fully Cationic) MechR->Ret4R

Caption: Comparative retention mechanisms showing why 4-amino isomers retain longer in HILIC but elute faster in standard RP.

Experimental Protocol: Validated HILIC Method

This method is designed to separate the isomers based on their basicity difference.[1]

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 85% B / 15% A.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Pyrimidines have strong absorbance here).[1]

2. Expected Results:

AnalyteRetention Time (Approx)Peak Shape
2-Aminopyrimidine-4-COOH ~ 4.2 minSharp, symmetrical
4-Aminopyrimidine-2-COOH ~ 6.8 minBroader (due to amine interaction)

3. Protocol Steps:

  • Preparation: Dissolve standards in 90% ACN / 10% Water. Do not use 100% water as diluent (causes peak distortion in HILIC).[1]

  • Equilibration: HILIC columns require longer equilibration than C18. Flush with 20 column volumes of mobile phase.[1]

  • Injection: Inject 5 µL.

  • Troubleshooting: If resolution is poor, lower the pH of Mobile Phase A to 3.0. This suppresses the ionization of the carboxylic acid, focusing separation solely on the amine difference.[1]

Alternative Protocol: Ion-Pair Reversed Phase

If HILIC is unavailable, use this method to force retention on C18.

  • Column: C18 (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water/Methanol (95:[1]5) + 5 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid.[1]

  • Mechanism: The hexanesulfonate anion pairs with the protonated amine.

  • Result: The 4-amino isomer (more cationic) forms a more stable neutral complex with the ion-pairing reagent and will retain longer than the 2-amino isomer in this specific specific scenario.

Part 4: References

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • SIELC Technologies. Separation of Aminopyridine Isomers in Hydrogen-Bonding Mode. Application Note. Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.[1] Technical Overview.[1] Available at: [Link]

  • B. Jandera. Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 2011.[1] (Contextual citation for HILIC mechanism on zwitterions).

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A Senior Application Scientist's Guide to Crystal Structure Analysis of Pyrimidine Acid Derivatives: A Comparative Approach Using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Crystal Structure in Pyrimidine Acid Derivative Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer and antiviral properties.[1][2] The three-dimensional arrangement of atoms within a crystal lattice, or its crystal structure, is a critical determinant of a drug's physicochemical properties. These properties, such as solubility, stability, and bioavailability, are paramount in drug development and manufacturing.[3][4] A comprehensive understanding of the crystal structure of pyrimidine acid derivatives is therefore not merely an academic exercise but a fundamental necessity for designing effective and reliable pharmaceuticals.

X-ray diffraction (XRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[5][6] By analyzing the diffraction pattern produced when X-rays interact with a crystal, we can generate a three-dimensional model of the electron density, revealing atomic positions, bond lengths, and intermolecular interactions.[5][6] This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth comparison of the two primary XRD techniques—Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD)—in the context of analyzing pyrimidine acid derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in making informed decisions for their drug development pipelines.

The Foundation: Obtaining High-Quality Crystals of Pyrimidine Acid Derivatives

The adage "garbage in, garbage out" is particularly resonant in X-ray crystallography. The quality of the diffraction data is intrinsically linked to the quality of the crystal. Therefore, the first and often most challenging step is to grow single crystals of sufficient size and quality.[5]

Experimental Protocol: Recrystallization for Single Crystal Growth

Recrystallization is the most common and effective method for purifying nonvolatile organic solids and growing high-quality single crystals.[7][8] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow, while impurities remain in the solution.[7][8]

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the pyrimidine acid derivative sparingly at room temperature but readily at its boiling point.[9] Common solvents for pyrimidine derivatives include ethanol, methanol, acetonitrile, and mixtures with water.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the pyrimidine acid derivative in a minimal amount of the hot solvent. Add the solvent portion-wise with continuous heating and stirring until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature. This is the most critical step for growing large, well-defined crystals. Rapid cooling will lead to the formation of small, often intergrown, crystals unsuitable for SCXRD.[11] The flask can be loosely covered to allow for slow evaporation, which can further promote crystal growth.

  • Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a tiny seed crystal of the compound.[7]

  • Crystal Harvesting and Drying: Once a sufficient number of well-formed crystals have grown, they can be harvested by vacuum filtration. The crystals should be washed with a small amount of the cold recrystallization solvent to remove any remaining impurities from the surface and then dried.[10]

Comparative Analysis: Single-Crystal XRD vs. Powder XRD

The choice between SCXRD and PXRD depends on the nature of the sample and the level of structural detail required. While SCXRD provides the most definitive and high-resolution structural information, PXRD is a powerful tool for phase identification, purity analysis, and can even be used for structure determination when single crystals are not available.[12][13]

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the unequivocal method for determining the precise atomic arrangement within a molecule and the packing of molecules in a crystal lattice.[9][12] It provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding structure-activity relationships.

SCXRD_Workflow Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount XRay Expose to Monochromatic X-ray Beam Mount->XRay Diffraction Collect Diffraction Pattern (Spots) XRay->Diffraction DataProcessing Process Data (Integration, Scaling) Diffraction->DataProcessing StructureSolution Solve Structure (Direct Methods/Patterson) DataProcessing->StructureSolution Refinement Refine Structural Model StructureSolution->Refinement Validation Validate Structure Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Powder X-ray Diffraction (PXRD): Versatility and Practicality

PXRD is used to analyze a polycrystalline sample, which consists of a large number of randomly oriented microcrystals.[12][13] The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[12]

PXRD_Workflow Powder Polycrystalline Powder Sample SamplePrep Prepare Sample (Grinding, Mounting) Powder->SamplePrep XRay Expose to X-ray Beam SamplePrep->XRay Diffraction Collect Diffraction Pattern (Rings/Peaks) XRay->Diffraction DataAnalysis Analyze Data (Phase ID, Rietveld) Diffraction->DataAnalysis Results Obtain Structural Information DataAnalysis->Results

Caption: Workflow for Powder X-ray Diffraction (PXRD).

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically >0.1 mm)[5]A fine powder of randomly oriented crystallites[12]
Data Output A 3D pattern of discrete diffraction spots[12]A 1D pattern of diffraction peaks (intensity vs. 2θ)[12]
Information Obtained Precise atomic coordinates, bond lengths, angles, absolute configuration[9]Phase identification, lattice parameters, crystal size, strain, quantitative analysis[12][14]
Structure Determination "Gold standard" for de novo structure solution[9]Possible through methods like Rietveld refinement, but often requires a starting model[15][16]
Sample Preparation Can be very challenging and time-consuming[13]Relatively simple and fast[13]
Throughput LowerHigher
Primary Application Unambiguous determination of new crystal structuresPhase identification, quality control, polymorphism screening[17]

Case Studies: Crystal Structure Analysis of Pyrimidine Acid Derivatives

To illustrate the practical application and comparative value of these techniques, we will examine the crystal structures of two important pyrimidine acid derivatives: Orotic Acid and 5-Fluorouracil.

Case Study 1: Orotic Acid (Vitamin B13)

Orotic acid is a pyrimidine derivative that serves as an intermediate in the biosynthesis of pyrimidines.[18][19] Its crystal structure has been determined by both single-crystal and powder X-ray diffraction.

Single-Crystal XRD of Orotic Acid Monohydrate: The single-crystal structure of orotic acid monohydrate reveals a planar diketo tautomer with the molecules connected by a network of O-H···O, N-H···O, and C-H···O hydrogen bonds involving the NH groups, carbonyl oxygen atoms, and the water molecule.[20] This detailed information on hydrogen bonding is crucial for understanding its solubility and interactions with biological targets.

Powder XRD of Orotic Acid: Studies on the dehydration of orotic acid monohydrate using PXRD have shown that upon water loss, the resulting anhydrous form exhibits broader diffraction peaks, indicating some degree of disorder.[21] However, key reflections related to the stacking of the pyrimidine rings are maintained, suggesting that the layered structure is largely preserved.[21] This demonstrates the utility of PXRD in studying solid-state transformations and characterizing materials that may not be perfectly crystalline.

Case Study 2: 5-Fluorouracil (5-FU)

5-Fluorouracil is a widely used chemotherapeutic agent that acts as a pyrimidine analog.[15] The study of its solid-state forms is critical for formulation and drug delivery.

Comparative Analysis of 5-FU Crystal Structures: While a direct comparative study of a single 5-FU crystal by both SCXRD and PXRD is not readily available in the cited literature, we can infer the complementary nature of the data. SCXRD provides the definitive crystal structure, revealing the precise molecular conformation and intermolecular interactions.[22] PXRD, on the other hand, is invaluable for identifying different polymorphic forms of 5-FU that can arise from different crystallization conditions.[22][23] Different polymorphs can have significantly different physicochemical properties, impacting the drug's efficacy.

Data Analysis and Refinement: From Diffraction Pattern to Molecular Structure

The raw diffraction data must be processed and refined to yield a meaningful crystal structure.

Single-Crystal Data Refinement

For SCXRD data, the process involves integrating the intensities of the diffraction spots, correcting for experimental factors, and then using this information to solve the phase problem and generate an initial electron density map. This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[24]

Powder Data Analysis and Rietveld Refinement

For PXRD data, analysis often begins with phase identification by comparing the experimental pattern to a database of known patterns.[7] For structure determination or refinement from powder data, the Rietveld method is a powerful technique.[15][16] This method involves fitting a calculated diffraction pattern to the experimental data by refining various parameters, including lattice parameters, atomic positions, and peak shape parameters.[12][15]

Key Considerations for Rietveld Refinement:

  • Starting Model: A good starting model of the crystal structure is often required.[16]

  • Peak Overlap: A major challenge in PXRD is the overlap of diffraction peaks, which can make it difficult to accurately determine the intensities of individual reflections.[25]

  • Preferred Orientation: If the powder sample is not perfectly random, certain crystal faces may be preferentially oriented, leading to inaccuracies in the measured peak intensities.[17]

Challenges in the Crystal Structure Analysis of Pyrimidine Acid Derivatives

Despite the power of XRD techniques, several challenges can be encountered, particularly with complex organic molecules like pyrimidine acid derivatives.

  • Polymorphism: Many organic compounds can crystallize in multiple forms, known as polymorphs, each with a distinct crystal structure and different physical properties.[13][17] Identifying and characterizing all relevant polymorphs is a critical aspect of drug development.

  • Flexible Molecules: Pyrimidine acid derivatives can possess flexible side chains. This conformational flexibility can lead to disorder in the crystal structure, making it more challenging to solve and refine.

  • Growing Quality Crystals: As mentioned earlier, obtaining single crystals of sufficient size and quality for SCXRD can be a significant hurdle.[5]

  • Validation of Structures: It is crucial to validate the determined crystal structure to ensure its accuracy and chemical reasonableness. Several software tools and databases, such as the Cambridge Structural Database (CSD), can be used for this purpose.[2][26][27] A validation report will highlight any potential issues with the structure, such as unusual bond lengths or angles.[2][27]

Conclusion: An Integrated Approach for Comprehensive Structural Characterization

A successful and comprehensive structural characterization strategy often involves an integrated approach:

  • Crystal Growth and Initial Characterization: Employ rigorous recrystallization techniques to obtain the best possible crystals. Use PXRD for initial phase identification and to screen for polymorphism.

  • Definitive Structure Determination: When a new crystalline form is identified, prioritize growing single crystals for SCXRD to obtain a high-resolution, unambiguous structure.

  • Bulk Sample Analysis and Quality Control: Utilize PXRD for routine analysis of bulk drug substances to ensure phase purity and consistency between batches.

  • In-depth Analysis and Validation: Leverage Rietveld refinement for quantitative analysis of powder data and always validate the final crystal structures against known chemical principles and crystallographic databases.

By judiciously applying these complementary techniques and understanding their respective strengths and limitations, researchers can gain a complete and accurate picture of the solid-state properties of pyrimidine acid derivatives, ultimately accelerating the development of safer and more effective medicines.

References

  • Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section A: Foundations and Advances, 70(6), 623-633. [Link]

  • Al-Najjar, H. J., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17201. [Link]

  • Yu, L., Reutzel-Edens, S. M., & Mitchell, C. A. (2005). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 9(6), 887-897. [Link]

  • CCDC. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). CCDC. [Link]

  • Grygar, J., et al. (2016). Structural Properties, Order–Disorder Phenomena, and Phase Stability of Orotic Acid Crystal Forms. Molecular Pharmaceutics, 13(4), 1275-1287. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • CrystalMaker Software Ltd. (n.d.). CrystalDiffract: Introduction. Retrieved from [Link]

  • PubChem. (n.d.). Barbituric Acid. National Center for Biotechnology Information. [Link]

  • Harris, K. D. M. (2007). Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. Journal of Applied Crystallography, 40(3), 524-531. [Link]

  • Crystal Impact. (n.d.). Match! - Phase Analysis using Powder Diffraction. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Weyna, D. R., et al. (2011). Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. Journal of Pharmaceutical Sciences, 100(2), 623-634. [Link]

  • Henao, A., et al. (2023). A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. IUCrJ, 10(Pt 6), 633-642. [Link]

  • Jones, P. G. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(5), 1337-1349. [Link]

  • Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17201. [Link]

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  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]

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  • Moisescu-Goia, C., Muresan-Pop, M., & Simon, V. (2018). XRD Checking of Crystalline Forms Resulted by Slow Evaporation of 5-Fluorouracil Solutions Obtained with Different Solvents. Studia Universitatis Babes-Bolyai Chemia, 63(1), 137-146. [Link]

  • Al-Omary, F. A. M., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6846-6857. [Link]

  • CCDC. (2024). Introduction to CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". CCDC. [Link]

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A Researcher's Guide to UV-Vis Absorption Maxima of 2-Substituted Pyrimidine-4-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the fundamental photophysical properties of novel compounds is a critical early step. Pyrimidine-4-carboxylic acids, a key scaffold in medicinal chemistry, exhibit characteristic ultraviolet-visible (UV-Vis) absorption spectra that are highly sensitive to substitution patterns on the pyrimidine ring. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) for 2-substituted pyrimidine-4-carboxylic acids, grounded in the principles of electronic spectroscopy and supported by available data and theoretical considerations. We will explore the influence of various substituents at the 2-position on the electronic transitions within the molecule and provide a robust experimental protocol for obtaining high-quality spectral data.

The Theoretical Basis: Electronic Transitions in the Pyrimidine Chromophore

The UV-Vis absorption of pyrimidine derivatives arises from the promotion of electrons from lower energy molecular orbitals (typically bonding π and non-bonding n orbitals) to higher energy anti-bonding orbitals (π).[1] The core pyrimidine ring is a π-deficient heteroaromatic system, and its spectrum is characterized by π → π and n → π* transitions. The carboxylic acid group at the 4-position acts as a chromophore itself and can engage in conjugation with the ring system.

The introduction of a substituent at the 2-position significantly modulates the electronic structure of the entire molecule. The nature of this substituent—whether it is electron-donating (auxochrome) or electron-withdrawing—alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3), increase the electron density of the pyrimidine ring. This generally raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic shift (a shift to a longer wavelength, also known as a red shift) of the absorption maximum.

  • Electron-Withdrawing Groups (EWGs) , such as chloro (-Cl) or nitro (-NO2), decrease the electron density of the ring. These groups tend to stabilize the ground state more than the excited state, widening the HOMO-LUMO gap. This requires more energy for excitation, causing a hypsochromic shift (a shift to a shorter wavelength, or a blue shift) in the absorption maximum.

Comparative Analysis of 2-Substituted Pyrimidine-4-Carboxylic Acids

The unsubstituted pyrimidine-4-carboxylic acid serves as our baseline, with reported UV-Vis absorption maxima at approximately 205 nm and 256 nm.[2][3] The band at the longer wavelength is of primary interest for comparative purposes as it is more sensitive to substituent effects.

2-SubstituentSubstituent TypeExpected Shift in λmax (relative to H)Rationale
-H (unsubstituted)Referenceλmax ≈ 256 nm[2][3]Baseline π → π* transition of the pyrimidine-4-carboxylic acid chromophore.
-CH3 (Methyl)Weak Electron-DonatingMinor Bathochromic ShiftThe methyl group provides a slight positive inductive effect, leading to a small red shift.
-NH2 (Amino)Strong Electron-DonatingSignificant Bathochromic ShiftThe lone pair on the nitrogen atom can be delocalized into the pyrimidine ring, significantly raising the HOMO energy and causing a substantial red shift.
-OH (Hydroxyl)Electron-DonatingBathochromic ShiftSimilar to the amino group, the lone pairs on the oxygen atom can participate in resonance, resulting in a red shift. Tautomerism to the pyridone form can also influence the spectrum.
-OCH3 (Methoxy)Electron-DonatingBathochromic ShiftThe methoxy group is also an effective electron-donating group through resonance, leading to a bathochromic shift.
-Cl (Chloro)Electron-Withdrawing (Inductive) / Weakly Donating (Resonance)Hypsochromic or Minor Bathochromic ShiftThe inductive electron-withdrawing effect of chlorine is dominant and tends to cause a hypsochromic shift. However, its lone pairs can participate in resonance, which may counteract the inductive effect, sometimes resulting in a minor bathochromic shift. The net effect can be solvent-dependent.[4]

Experimental Protocol for Determining UV-Vis Absorption Maxima

To ensure the generation of reliable and comparable data, a standardized experimental protocol is essential. The following is a self-validating methodology for determining the UV-Vis absorption maxima of 2-substituted pyrimidine-4-carboxylic acids.

1. Materials and Instrumentation:

  • Analytes: High-purity samples of the 2-substituted pyrimidine-4-carboxylic acids.

  • Solvent: Spectroscopic grade solvent. Ethanol or methanol are common choices as they are transparent in the UV region of interest and can dissolve a range of polar organic compounds.[5] The choice of solvent can influence the λmax, so it must be consistent across all measurements for a valid comparison.[6]

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the chosen spectroscopic grade solvent in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 to 1.0 absorbance units). A common starting concentration for analysis is in the range of 10-50 µg/mL.[2]

3. Spectrophotometric Measurement:

  • Instrument Blank: Use the spectroscopic grade solvent in both the reference and sample cuvettes to record a baseline correction.

  • Sample Analysis: Rinse the sample cuvette with the working solution before filling it. Place the cuvette in the sample holder of the spectrophotometer.

  • Scan Range: Scan the sample from approximately 400 nm down to 200 nm.

  • Data Acquisition: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

4. Data Validation and Reporting:

  • Linearity Check (Optional but Recommended): Prepare a series of at least three concentrations and measure their absorbance at the determined λmax. A plot of absorbance versus concentration should yield a linear relationship (Beer's Law), confirming the purity of the compound and the suitability of the chosen concentration range.

  • Report: For each compound, report the λmax value(s) and the solvent used. If a linearity check was performed, the molar absorptivity (ε) can be calculated from the slope of the Beer's Law plot.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Accurately Weigh Compound dissolve Dissolve in Spectroscopic Grade Solvent (Volumetric Flask) weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Prepare Working Dilutions (e.g., 10-50 µg/mL) stock->dilute blank Run Instrument Blank (Solvent vs. Solvent) dilute->blank measure Measure Sample Absorbance (Scan 400-200 nm) blank->measure identify Identify λmax measure->identify beer Check Linearity (Optional) (Beer's Law Plot) identify->beer report Report λmax and Solvent beer->report

Caption: Experimental workflow for determining the UV-Vis absorption maxima.

Discussion: Interpreting the Spectral Shifts

The predicted shifts in the absorption maxima for the 2-substituted pyrimidine-4-carboxylic acids are a direct reflection of the electronic interplay between the substituent and the heteroaromatic ring. The amino (-NH2) and hydroxyl (-OH) groups are potent auxochromes, and their introduction is expected to cause the most significant bathochromic shifts due to their strong +R (resonance) effect. This increased electron delocalization stabilizes the excited state more than the ground state, reducing the energy of the π → π* transition.

Conversely, the chloro (-Cl) substituent presents a more complex case. Its inductive (-I) effect withdraws electron density, which would typically lead to a hypsochromic shift. However, its +R effect, while weaker than its -I effect, can donate electron density to the ring. The resulting spectral shift is often a subtle interplay of these opposing effects and can be influenced by the solvent's polarity. Polar solvents can stabilize the ground state of polar molecules through dipole-dipole interactions or hydrogen bonding, which can affect the energy of the electronic transitions.[7]

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -NH2, -OH, -OCH3 HOMO_up HOMO Energy ↑ EDG->HOMO_up Gap_down ΔE (HOMO-LUMO) ↓ HOMO_up->Gap_down LUMO_stable LUMO Energy ≈ LUMO_stable->Gap_down Lambda_up λmax ↑ (Bathochromic Shift) Gap_down->Lambda_up EWG e.g., -Cl GS_stable Ground State Stabilization EWG->GS_stable Gap_up ΔE (HOMO-LUMO) ↑ GS_stable->Gap_up Lambda_down λmax ↓ (Hypsochromic Shift) Gap_up->Lambda_down Pyrimidine Pyrimidine-4-COOH Core Pyrimidine->EDG Pyrimidine->EWG

Caption: Influence of substituents on the HOMO-LUMO gap and λmax.

Conclusion

The UV-Vis absorption characteristics of 2-substituted pyrimidine-4-carboxylic acids are predictably governed by the electronic nature of the substituent at the 2-position. Electron-donating groups generally induce a bathochromic shift in the primary absorption band, while electron-withdrawing groups tend to cause a hypsochromic shift. This guide provides a foundational understanding for researchers to interpret the spectra of existing compounds and to predict the photophysical properties of novel derivatives. By adhering to the detailed experimental protocol, scientists can generate high-quality, comparable data, which is crucial for applications ranging from analytical method development to the design of photosensitive drug delivery systems.

References

  • Pyrimidine-4-Carboxylic Acid. PubChem, National Institutes of Health. [Link]

  • Yadav, B. S., et al. (1999). Electronic Absorption spectra and effect of solvents on electronic transitions of substituted Pyridines. ResearchGate. [Link]

  • Mass spectrometric study of some 4-pyrimidine carboxylic acids. (2002). PubMed. [Link]

  • Effect of Solvent. Chemistry LibreTexts. (2023). [Link]

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. ResearchGate. [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006). eGyanKosh. [Link]

  • Typical UV spectra of the different compound types. ResearchGate. [Link]

  • 2-Aminopyrimidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]

  • Part 11: Solvent Effects in the UV Visible Spectroscopy. YouTube. (2019). [Link]

  • Molecular electronic transition. Wikipedia. [Link]

  • 6-Hydroxypyrimidine-4-carboxylic acid. PubChem, National Institutes of Health. [Link]

  • 2-Methylpyrimidine-4-carboxylic acid. MySkinRecipes. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2023). [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. (2016). [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Pyrimidine-2-carboxylic acid. SpectraBase. [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society. [Link]

  • Electronic transitions of molecules: vibrating Lewis structures. Chemical Science (RSC Publishing). [Link]

  • 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid (C12H9ClN2O2). PubChemLite. [Link]

  • Pyrimidine-4-carboxylic acid. PMC. [Link]

  • UV-Vis spectra of complexes 2 and 4a. ResearchGate. [Link]

  • UV/Vis + Photochemistry Database. science-softCon. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid

[1]

Executive Summary & Immediate Action Plan

Do NOT dispose of this compound down the drain. 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid is a functionalized heterocyclic intermediate.[1] While often classified as a standard organic irritant, its pyrimidine core and secondary amine functionality necessitate high-temperature incineration to prevent environmental persistence and the formation of toxic nitrogenous byproducts.

Immediate Disposal Directive:

  • Solids: Segregate into "Hazardous Waste: Solid Organic" containers.

  • Solutions: Segregate into "Non-Halogenated Organic Solvents" (unless halogenated solvents are present).

  • Destruction Method: Commercial chemical incineration with afterburner and scrubber.[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical structure is the first step in a self-validating safety protocol.[1] This molecule contains three distinct functional groups that dictate its disposal pathway:

  • Pyrimidine Ring: A nitrogen-rich heterocycle.[1] Incomplete combustion can yield nitrogen oxides (

    
    ).[1]
    
  • Carboxylic Acid (-COOH): Confers acidity.[1] Aqueous solutions may exhibit pH < 2.0, triggering EPA Waste Code D002 (Corrosivity) .[1][3][4]

  • Cyclopropylamine Group: A secondary amine.[1] Potential for salt formation with acids.[1]

Hazard Summary Table
PropertyClassificationHazard StatementSignal Word
Health Skin/Eye/Resp.[1][2][5][6] IrritantH315, H319, H335WARNING
Reactivity Acid-Base ActiveIncompatible with strong oxidizers & basesN/A
RCRA Status Non-Listed (Unless Characteristic)D002 (if pH

2), D001 (if in flammable solvent)
N/A

Scientific Insight: While specific toxicological data for this exact isomer may be limited, pyrimidine derivatives are often bioactive.[1] Therefore, The Precautionary Principle applies: treat the substance as a potential aquatic toxin and handle strictly as hazardous chemical waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure powder, contaminated filter paper, gloves, and weighing boats.[1]

  • Segregation: Collect waste in a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

    • Why? HDPE is resistant to weak acids and amines.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(Cyclopropylamino)pyrimidine-4-carboxylic acid" (Do not use abbreviations).[1]

    • Hazards: Check "Irritant" and "Toxic".[1]

  • Storage: Cap tightly. Store in a secondary containment tray away from oxidizers (e.g., nitric acid, perchlorates).[1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates, reaction solvents, and washings.[1]

Step 1: Solvent Assessment Does the waste stream contain halogenated solvents (DCM, Chloroform)?

  • YES: Dispose in "Halogenated Organic Waste" carboy.[1]

  • NO: Dispose in "Non-Halogenated Organic Waste" carboy.[1]

Step 2: pH Validation (The Self-Validating Step) Before adding to a central waste carboy, check the pH of the solution.

  • Risk:[1][3] Adding an acidic carboxylic acid solution to a waste container with high amine/base content can cause an exotherm.[1]

  • Action: If pH < 4, neutralize slowly with dilute Sodium Bicarbonate (

    
    ) or segregate into a separate "Acidic Organic Waste" container to prevent drum pressurization.[1]
    
Protocol C: Contaminated Glassware[1]
  • Rinse: Triple rinse glassware with a compatible solvent (e.g., Methanol or Acetone).[1]

  • Disposal of Rinsate: Pour rinsate into the appropriate liquid waste container (Protocol B).

  • Cleaning: Wash glassware with detergent and water.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 2-(Cyclopropylamino)pyrimidine-4-carboxylic acid, ensuring compliance with RCRA regulations.

DisposalWorkflowStartWaste Generation:2-(Cyclopropylamino)pyrimidine-4-carboxylic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Gloves, Paper)StateCheck->SolidPathSolidLiquidPathLiquid/SolutionStateCheck->LiquidPathLiquidBinSolidBin: Hazardous Solid Waste(RCRA Non-Listed)SolidPath->BinSolidSolventCheckSolvent Type?LiquidPath->SolventCheckpHCheckpH Check (Critical)SolventCheck->pHCheckAqueousHalogenatedContains Halogens?(DCM, CHCl3)SolventCheck->HalogenatedOrganic SolventBinNonHaloBin: Non-Halogenated Organic Waste(High BTU)pHCheck->BinNonHaloNeutralNeutralizeNeutralize with NaHCO3if pH < 4pHCheck->NeutralizeAcidicBinHaloBin: Halogenated Organic WasteHalogenated->BinHaloYesHalogenated->BinNonHaloNoNeutralize->BinNonHaloNeutralized

Figure 1: Decision tree for the segregation and disposal of pyrimidine carboxylic acid derivatives.

Regulatory Compliance & Safety Systems

RCRA Waste Codes

Under the US EPA Resource Conservation and Recovery Act (RCRA), this specific compound is not a "P-listed" or "U-listed" waste.[1] However, it must be evaluated for Characteristic Wastes :

  • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

    
     2.[3][4]
    
  • D001 (Ignitability): Applicable if the waste is dissolved in a solvent with a flash point < 60°C (e.g., Ethanol, Acetone).[1]

Emergency Spill Procedures

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a dust mask (N95) if powder is airborne.[1]

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.[1]

    • Liquids: Absorb with vermiculite or a commercial spill pad.[1]

  • Disposal: Place all cleanup materials into the "Hazardous Waste: Solid" container.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][7] [Link]1][7]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1]

  • PubChem. (2023).[1] 2-cyclopropylpyrimidine-4-carboxylic acid (Compound Summary).[1] National Library of Medicine.[1] [Link]1]

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